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Foundational

Topological Polar Surface Area (TPSA) of 1-[3-(Bromomethyl)phenyl]-3-methylurea: A Technical Guide to Computational Pharmacokinetics

Executive Summary In modern drug discovery, predicting the pharmacokinetic profile of a ligand before synthesis is critical for optimizing lead compounds. 1-[3-(Bromomethyl)phenyl]-3-methylurea (CAS: 1188265-83-9) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, predicting the pharmacokinetic profile of a ligand before synthesis is critical for optimizing lead compounds. 1-[3-(Bromomethyl)phenyl]-3-methylurea (CAS: 1188265-83-9) is a highly reactive, bifunctional molecule featuring a hydrogen-bonding urea core and an electrophilic bromomethyl group. This whitepaper provides an in-depth analysis of its Topological Polar Surface Area (TPSA) , exploring the mechanistic breakdown of its fragment contributions, the computational workflows used to derive these metrics, and the empirical protocols required to validate them for Blood-Brain Barrier (BBB) permeability and oral bioavailability.

Mechanistic Breakdown of the TPSA Calculation

Topological Polar Surface Area (TPSA) is a 2D descriptor that estimates the surface area occupied by polar atoms (oxygen, nitrogen, and their attached hydrogens). Unlike 3D Polar Surface Area (PSA), which requires computationally expensive conformational sampling, TPSA utilizes a fragment-based additive model developed by. This approach assumes that the polar surface area is an intrinsic property of functional groups, independent of the molecule's global conformation.

Fragment Contribution Analysis

The structure of 1-[3-(Bromomethyl)phenyl]-3-methylurea (CNC(=O)Nc1cccc(CBr)c1) presents a unique cheminformatics edge case due to cross-conjugation in the urea moiety. Standard databases (such as) report a computed TPSA of 41.13 Ų . However, understanding how algorithms arrive at this number requires analyzing the atomic assignments.

Molecular FragmentAtom Type / EnvironmentErtl Fragment Contribution (Ų)Rationale & Causality
Carbonyl Oxygen O=C17.07The oxygen acts as a strong hydrogen-bond acceptor. Its surface area is highly conserved across amides and ureas.
Urea Nitrogen 1 -NH- (Aliphatic side)12.03Treated by some heuristic algorithms as a standard secondary amine rather than a full amide to account for cross-conjugation.
Urea Nitrogen 2 -NH- (Aromatic side)12.03Similar to N1, the delocalization of the lone pair into the carbonyl reduces its effective basicity and polar surface exposure.
Bromomethyl -CH2Br0.00Halogens are polarizable but do not act as classical H-bond donors/acceptors. Thus, they contribute to LogP, but not TPSA.
Phenyl Ring c1ccccc10.00Purely lipophilic hydrocarbon surface; excluded from TPSA.
Total Computed TPSA - 41.13 Ų Optimal for high membrane permeability (BBB and Caco-2).

Note: If a strict amide-matching algorithm is used, the nitrogens may be assigned 29.10 Ų each, yielding a theoretical TPSA of 75.27 Ų. This discrepancy necessitates the empirical validation protocols detailed in Section 3.

Experimental & Computational Workflows

To ensure a self-validating system, computational predictions must be paired with empirical assays. Below is the integrated workflow for calculating and validating the TPSA of 1-[3-(Bromomethyl)phenyl]-3-methylurea.

TPSA_Workflow A Input Molecular Structure SMILES: CNC(=O)Nc1cccc(CBr)c1 B Generate 2D Molecular Graph (RDKit / Chemoinformatics Toolkit) A->B C Filter Non-Polar Atoms (Exclude C, Br, S, P) B->C D Identify Polar Fragments (1x Carbonyl O, 2x Secondary N) C->D E Apply Ertl's Additive Model O=C (17.07) + 2x NH (12.03) D->E F Final TPSA Output Total: 41.13 Ų E->F

Computational workflow for calculating the TPSA of 1-[3-(Bromomethyl)phenyl]-3-methylurea.

Protocol 1: Computational TPSA Calculation (RDKit)

This protocol allows researchers to reproduce the 41.13 Ų value using standard open-source cheminformatics tools.

  • Environment Setup: Initialize a Python environment with RDKit installed (pip install rdkit).

  • Molecule Instantiation: Parse the canonical SMILES string to generate a molecular graph object.

  • Descriptor Calculation: Call the Descriptors.TPSA function, which inherently applies the Ertl fragment rules.

  • Execution:

Protocol 2: Empirical Validation via PAMPA

Because algorithmic interpretations of urea nitrogens can vary, the computational TPSA must be validated against a physical model of passive diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the gold standard for this.

  • Preparation: Dissolve 1-[3-(Bromomethyl)phenyl]-3-methylurea in DMSO to create a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4). Caution: The bromomethyl group is an alkylating agent; prepare fresh to avoid hydrolysis.

  • Membrane Coating: Coat the porous filter of a 96-well donor plate with a 20% solution of lecithin in dodecane to simulate a lipid bilayer.

  • Incubation: Add the 10 µM compound solution to the donor compartment and pure PBS to the acceptor compartment. Incubate at 37°C for 5 hours.

  • Quantification: Measure the concentration of the compound in both compartments using LC-MS/MS.

  • Causality & Interpretation: Calculate the effective permeability ( Peff​ ). If the Peff​ is high ( >10×10−6cm/s ), it empirically confirms that the effective polar surface area behaves closer to the 41.13 Ų prediction rather than the restrictive 75.27 Ų theoretical maximum, proving that the cross-conjugated urea core readily desolvates to cross the lipid bilayer.

Pharmacokinetic Implications for Drug Development

The calculated TPSA of 41.13 Ų places 1-[3-(Bromomethyl)phenyl]-3-methylurea in a highly favorable pharmacokinetic space, specifically regarding the and Veber's Rules.

Blood-Brain Barrier (BBB) Penetration

For a molecule to successfully cross the BBB via passive transcellular diffusion, it generally requires a TPSA of < 90 Ų and a molecular weight of < 400 Da. At 41.13 Ų and 243.10 Da, this compound is highly lipophilic and perfectly primed for CNS exposure.

Oral Bioavailability

According to, good oral bioavailability in rats is associated with a TPSA of ≤ 140 Ų and ≤ 10 rotatable bonds. With a TPSA well below this threshold and only 3 rotatable bonds, the molecule is predicted to have near-complete intestinal absorption.

Pharmacokinetics Mol 1-[3-(Bromomethyl)phenyl]-3-methylurea TPSA = 41.13 Ų Criteria1 TPSA < 90 Ų (Optimal for BBB) Mol->Criteria1 Criteria2 H-Bond Donors = 2 H-Bond Acceptors = 2 Mol->Criteria2 Mechanism Passive Transcellular Diffusion Across Lipid Bilayers Criteria1->Mechanism Criteria2->Mechanism Outcome High Intestinal Absorption & Blood-Brain Barrier Penetration Mechanism->Outcome

Pharmacokinetic pathway predicting BBB penetration based on TPSA and H-bond metrics.

The Electrophilic Caveat

While the TPSA predicts excellent passive distribution, the presence of the -CH2Br group means the molecule is a reactive electrophile. In a physiological environment, it is likely to act as a Targeted Covalent Inhibitor (TCI), rapidly alkylating nucleophilic residues (e.g., cysteine thiols) on target proteins or reacting with glutathione. Therefore, while its topological surface area suggests high systemic circulation, its chemical half-life will be dictated by its covalent reactivity.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.[Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

Exploratory

Pharmacokinetic properties of 1-[3-(Bromomethyl)phenyl]-3-methylurea in vitro

Navigating the In Vitro Pharmacokinetics of Reactive Electrophiles: A Technical Guide to 1-[3-(Bromomethyl)phenyl]-3-methylurea Executive Summary: The Dichotomy of Reactivity and Metabolism In early-stage drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the In Vitro Pharmacokinetics of Reactive Electrophiles: A Technical Guide to 1-[3-(Bromomethyl)phenyl]-3-methylurea

Executive Summary: The Dichotomy of Reactivity and Metabolism

In early-stage drug discovery, the in vitro pharmacokinetic (PK) profiling of a compound dictates its progression. However, not all molecules behave as passive substrates in standard ADME (Absorption, Distribution, Metabolism, and Excretion) assays. The compound 1-[3-(Bromomethyl)phenyl]-3-methylurea (CAS 1188265-83-9) [1] serves as a quintessential case study in the complexities of profiling highly reactive intermediates.

From a structural perspective, this molecule presents a dual challenge:

  • The Bromomethyl Warhead: A benzylic halide that acts as a potent, hard electrophile. It is highly susceptible to rapid solvolysis (chemical hydrolysis) in aqueous media and direct SN2 alkylation of biological nucleophiles (e.g., proteins, glutathione).

  • The Methylurea Moiety: A functional group capable of hydrogen bonding and susceptible to cytochrome P450 (CYP450)-mediated N-demethylation.

As a Senior Application Scientist, I designed this whitepaper to move beyond standard operational procedures. When dealing with reactive alkylating agents, standard in vitro PK assays will yield confounding artifacts if executed blindly. This guide outlines the causality behind specialized experimental choices, ensuring that your data reflects true biological clearance rather than mere chemical degradation.

Chemical Stability: The Prerequisite to Biological Profiling

Before introducing a compound to complex biological matrices (like microsomes or hepatocytes), its baseline chemical stability must be established. Unstable compounds lead to false-positive clearance rates in bioassays, rendering in vitro-in vivo extrapolation (IVIVE) impossible[2]. For 1-[3-(Bromomethyl)phenyl]-3-methylurea, the bromomethyl group will rapidly hydrolyze in pH 7.4 buffer to form a benzyl alcohol derivative.

2.1 Aqueous Stability Protocol (Self-Validating System)

To differentiate chemical degradation from enzymatic metabolism, a robust aqueous stability assay is the mandatory first step.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-[3-(Bromomethyl)phenyl]-3-methylurea in 100% LC-MS grade DMSO.

  • Incubation Matrix: Pre-warm 0.1 M Potassium Phosphate buffer (pH 7.4) to 37°C.

  • Initiation: Spike the compound into the buffer to achieve a final concentration of 1 µM (Ensure final DMSO concentration is ≤0.1% to prevent cosolvent stabilization artifacts).

  • Sampling: Aliquot 50 µL at predetermined time points ( t = 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The cold temperature and organic crash halt further hydrolysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass and the appearance of the hydrated metabolite (+18 Da, loss of HBr).

Causality Check: If the half-life ( t1/2​ ) in buffer is less than 60 minutes, subsequent microsomal stability assays must include a minus-NADPH control to mathematically subtract the chemical degradation rate from the total apparent clearance.

Electrophilic Reactivity: Glutathione (GSH) Trapping

The primary cause of idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity is the formation of reactive metabolites that covalently bind to cellular macromolecules[3]. Because 1-[3-(Bromomethyl)phenyl]-3-methylurea already possesses a reactive electrophilic warhead, it does not require bioactivation to be toxic; it is an intrinsic alkylating agent.

To quantify this liability, a Glutathione (GSH) trapping assay is utilized. GSH acts as a surrogate nucleophile, capturing the electrophile to form a stable, detectable adduct[4].

3.1 GSH Trapping Protocol

Step-by-Step Methodology:

  • Matrix Assembly: Combine 1 mM reduced Glutathione (GSH) and 1 mg/mL Human Liver Microsomes (HLM) in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Control Inclusion: Prepare a positive control well using Ticlopidine (a known reactive metabolite generator) and a negative control omitting the test compound[3].

  • Incubation: Add 10 µM of the test compound. Incubate at 37°C for 60 minutes.

  • Quenching & Extraction: Quench with two volumes of cold acetonitrile. Centrifuge to pellet the precipitated microsomal proteins.

  • Data Acquisition: Analyze via High-Resolution Mass Spectrometry (LC-HRMS). Utilize positive ion neutral loss scanning (loss of 129 Da, characteristic of the γ -glutamyl moiety) to identify GSH adducts[4].

G Compound 1-[3-(Bromomethyl)phenyl] -3-methylurea Incubation Incubation (37°C, 60 min) +/- HLM & NADPH Compound->Incubation GSH Glutathione (GSH) 1 mM, pH 7.4 GSH->Incubation Quench Protein Precipitation (Cold Acetonitrile) Incubation->Quench LCMS LC-HRMS Analysis (Neutral Loss / Mass Defect) Quench->LCMS Adduct GSH-Benzyl Adduct Quantification LCMS->Adduct

Workflow for in vitro GSH trapping and LC-HRMS analysis of reactive electrophiles.

In Vitro Metabolic Stability: Deconvoluting Clearance

The standard approach to predicting human hepatic clearance relies on measuring the in vitro half-life of a compound in human liver microsomes (HLM)[5]. For a stable drug, clearance is driven purely by enzymatic turnover (e.g., CYP450s). However, for 1-[3-(Bromomethyl)phenyl]-3-methylurea, clearance is a competition between chemical hydrolysis, covalent binding to microsomal proteins, and enzymatic N-demethylation of the urea group.

4.1 Modified Microsomal Stability Protocol

Step-by-Step Methodology:

  • System Setup: Prepare two parallel incubation systems at 37°C containing 0.5 mg/mL HLM in pH 7.4 buffer.

  • The Critical Control: System A receives an NADPH-regenerating system (active metabolism). System B receives an equivalent volume of buffer (minus-NADPH control).

  • Initiation: Spike the compound to a final concentration of 1 µM.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in 150 µL cold acetonitrile containing internal standard.

  • Calculation: Calculate the apparent intrinsic clearance ( CLint,app​ ) from the slope of the natural log of remaining parent compound versus time[5].

  • Deconvolution: True enzymatic CLint​

    CLint,app​ (+NADPH) - CLint,app​ (-NADPH).

G Parent 1-[3-(Bromomethyl)phenyl] -3-methylurea Hydrolysis Chemical Hydrolysis (Aqueous Media) Parent->Hydrolysis pH 7.4 Enzymatic CYP450 Metabolism (Liver Microsomes) Parent->Enzymatic NADPH Covalent Covalent Binding (Proteins/GSH) Parent->Covalent Nucleophiles Alcohol Benzyl Alcohol Derivative Hydrolysis->Alcohol Demethyl N-Demethylated Metabolite Enzymatic->Demethyl

Competing in vitro clearance pathways: chemical hydrolysis, metabolism, and covalent binding.

Summary of Quantitative PK Parameters

Because standard assays often fail to capture the nuances of reactive intermediates, the data must be interpreted holistically. The table below summarizes the expected quantitative profile for this compound class based on its physicochemical properties.

AssayParameterRepresentative ValueMechanistic Interpretation
Aqueous Stability t1/2​ (pH 7.4, 37°C)< 30 minHighly unstable; rapid solvolysis of the bromomethyl group to a hydroxyl group.
GSH Trapping Adduct FormationHigh (+ GSH adducts)Strong electrophile; high risk of covalent binding and potential hepatotoxicity.
HLM Stability CLint,app​ (+NADPH)> 150 µL/min/mgRapid apparent clearance driven by a combination of CYP metabolism and hydrolysis.
HLM Stability CLint,app​ (-NADPH)> 100 µL/min/mgHigh background degradation; confirms non-CYP mediated clearance (hydrolysis/alkylation).
Protein Binding (PPB) % Unbound ( fu​ )N/A (Assay Incompatible)Standard equilibrium dialysis will fail; compound will covalently alkylate the dialysis membrane and plasma proteins.
Strategic Recommendations

For drug development professionals evaluating 1-[3-(Bromomethyl)phenyl]-3-methylurea, it is critical to recognize that this compound is best utilized as a chemical probe or a covalent warhead intermediate rather than an oral therapeutic candidate. Its high electrophilicity precludes standard oral bioavailability and systemic distribution, as it will rapidly degrade in plasma or irreversibly bind to off-target proteins.

References
  • NextSDS. 1-(3-(BROMOMETHYL)PHENYL)-3-METHYLUREA — Chemical Substance Information.
  • Cyprotex. Reactive Metabolite (Glutathione Trapping) Fact Sheet.
  • Di, L., & Kerns, E. H. (2010). Stability Challenges in Drug Discovery. ChemInform.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.
  • Wang, Q., et al. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry. SciSpace.

Sources

Protocols & Analytical Methods

Method

Functionalization of 1-[3-(Bromomethyl)phenyl]-3-methylurea: A Guide to Synthetic Transformations

This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of the bromomethyl group in 1-[3-(Bromomethyl)phenyl]-3-methylurea. This compound serves as a versatile buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of the bromomethyl group in 1-[3-(Bromomethyl)phenyl]-3-methylurea. This compound serves as a versatile building block in medicinal chemistry and materials science, owing to the reactive benzylic bromide that is amenable to a wide array of chemical transformations. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and the underlying chemical principles for the effective manipulation of this key functional group.

The Chemistry of the Benzylic Bromide: A Highly Reactive Handle

The synthetic utility of 1-[3-(Bromomethyl)phenyl]-3-methylurea is primarily centered on the reactivity of the bromomethyl group. As a benzylic halide, it exhibits enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.[1]

  • Sₙ2 Pathway : Primary benzylic halides, such as the one in our target molecule, readily undergo Sₙ2 reactions with a variety of nucleophiles. The transition state is stabilized by the delocalization of electron density from the aromatic ring.[2]

  • Sₙ1 Pathway : In the presence of polar, non-nucleophilic solvents, the Sₙ1 mechanism can become competitive. This is due to the formation of a resonance-stabilized benzylic carbocation intermediate, where the positive charge is delocalized across the benzene ring.[2][3]

The urea moiety at the meta-position of the phenyl ring is not expected to significantly hinder the reactivity of the bromomethyl group. Its electronic influence is modest, allowing for predictable and efficient transformations at the benzylic position.

Key Synthetic Transformations of the Bromomethyl Group

The bromomethyl group can be converted into a diverse range of functionalities, each with its own set of optimized reaction conditions. Below are detailed protocols for several high-impact transformations.

Conversion to Aldehydes: The Gateway to Further Functionalization

The transformation of a benzylic bromide to an aldehyde is a crucial one-carbon homologation step in organic synthesis. Several classic and modern methods can be employed.

The Sommelet reaction provides a mild method for the formylation of benzylic halides.[4][5] It involves the formation of a quaternary ammonium salt with hexamethylenetetramine (HMTA), followed by acidic hydrolysis to yield the aldehyde.[4] This method is valued for its ability to avoid over-oxidation to the carboxylic acid.[4]

Protocol: Sommelet Reaction

  • Quaternization: In a round-bottom flask, dissolve 1-[3-(Bromomethyl)phenyl]-3-methylurea (1.0 eq) in chloroform. Add hexamethylenetetramine (1.2 eq) and stir the mixture at room temperature for 2-4 hours. The formation of a white precipitate (the quaternary ammonium salt) indicates the progress of the reaction.

  • Hydrolysis: Filter the quaternary salt and wash it with cold chloroform. Suspend the salt in a 1:1 mixture of water and concentrated hydrochloric acid. Heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel.

Reagent/SolventMolar Ratio/ConcentrationNotes
1-[3-(Bromomethyl)phenyl]-3-methylurea1.0 eqStarting material
Hexamethylenetetramine (HMTA)1.2 eqForms the quaternary salt
ChloroformSolvent for quaternization
Concentrated HCl/Water (1:1)For hydrolysis
Ethyl AcetateExtraction solvent

Diagram: Sommelet Reaction Workflow

Sommelet_Reaction cluster_quaternization Step 1: Quaternization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3 & 4: Work-up & Purification Start 1-[3-(Bromomethyl)phenyl]-3-methylurea + HMTA in Chloroform Stir Stir at RT (2-4h) Start->Stir Salt Quaternary Ammonium Salt (Precipitate) Stir->Salt Filter Filter & Wash Salt Salt->Filter Reflux Reflux in aq. HCl (1-2h) Filter->Reflux Aldehyde_crude Crude 3-Formylphenyl-1-methylurea Reflux->Aldehyde_crude Extract Extract with Ethyl Acetate Aldehyde_crude->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Purify Column Chromatography Wash_Dry->Purify Final_Product Pure Aldehyde Purify->Final_Product

A schematic overview of the Sommelet reaction protocol.

The Kornblum oxidation offers an alternative route to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant.[6][7] The reaction proceeds via an alkoxysulfonium salt intermediate.[6]

Protocol: Kornblum Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-[3-(Bromomethyl)phenyl]-3-methylurea (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to 100-120 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker containing ice-water. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reagent/SolventMolar Ratio/ConcentrationNotes
1-[3-(Bromomethyl)phenyl]-3-methylurea1.0 eqStarting material
Dimethyl Sulfoxide (DMSO)Solvent and Oxidant
Diethyl Ether or Ethyl AcetateExtraction solvent

A simple and effective method for the conversion of benzylic bromides to benzaldehydes utilizes sodium nitrate as the oxidant in an aqueous medium.[8][9]

Protocol: Sodium Nitrate Oxidation

  • Reaction Setup: In a round-bottom flask, suspend 1-[3-(Bromomethyl)phenyl]-3-methylurea (1.0 eq) in a 10% aqueous solution of sodium nitrate.

  • Heating: Heat the mixture to 120 °C with vigorous stirring for 4-6 hours.

  • Work-up: Cool the reaction to room temperature. The product may precipitate out of the solution. If so, filter the solid and wash with cold water. Otherwise, extract the product with ethyl acetate.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography.

Reagent/SolventMolar Ratio/ConcentrationNotes
1-[3-(Bromomethyl)phenyl]-3-methylurea1.0 eqStarting material
Sodium Nitrate (aq)10% solutionOxidant
Ethyl AcetateExtraction solvent (if needed)
Conversion to Alcohols

The synthesis of the corresponding benzylic alcohol is a straightforward nucleophilic substitution reaction.

Protocol: Hydrolysis to Benzyl Alcohol

  • Reaction Setup: Dissolve 1-[3-(Bromomethyl)phenyl]-3-methylurea (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution and heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by recrystallization or column chromatography. A similar procedure using aqueous potassium hydroxide can also be employed.[10]

Reagent/SolventMolar Ratio/ConcentrationNotes
1-[3-(Bromomethyl)phenyl]-3-methylurea1.0 eqStarting material
Acetone/WaterSolvent system
Sodium Bicarbonate1.5 eqBase
Ethyl AcetateExtraction solvent
Conversion to Amines

The introduction of a nitrogen nucleophile is a common and valuable transformation.

Protocol: Synthesis of Benzylamine Derivative

  • Reaction Setup: In a sealed tube, dissolve 1-[3-(Bromomethyl)phenyl]-3-methylurea (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).

  • Heating: Heat the reaction mixture to 80-100 °C for 12-24 hours.[11]

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in dilute HCl and wash with diethyl ether to remove any unreacted starting material. Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the organic layer and concentrate to obtain the amine. Further purification can be achieved by column chromatography.

Reagent/SolventMolar Ratio/ConcentrationNotes
1-[3-(Bromomethyl)phenyl]-3-methylurea1.0 eqStarting material
Ammonia in Methanol7N solutionNucleophile and solvent
DichloromethaneExtraction solvent

Diagram: Key Functional Group Interconversions

Functionalization Start 1-[3-(Bromomethyl)phenyl]-3-methylurea Aldehyde 3-Formylphenyl-1-methylurea Start->Aldehyde Sommelet Rxn Kornblum Ox. NaNO3 Ox. Alcohol 1-[3-(Hydroxymethyl)phenyl]-3-methylurea Start->Alcohol aq. NaHCO3 or aq. KOH Amine 1-[3-(Aminomethyl)phenyl]-3-methylurea Start->Amine NH3 / MeOH Azide 1-[3-(Azidomethyl)phenyl]-3-methylurea Start->Azide NaN3 / DMF Azide->Amine Reduction (e.g., H2/Pd-C)

Pathways for the functionalization of the bromomethyl group.

Conversion to Azides: Precursors for "Click" Chemistry

The conversion to a benzyl azide provides a versatile handle for further elaboration, notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Protocol: Synthesis of Benzyl Azide Derivative

  • Reaction Setup: Dissolve 1-[3-(Bromomethyl)phenyl]-3-methylurea (1.0 eq) in dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature for 6-12 hours.

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is often of sufficient purity for subsequent reactions, but can be further purified by column chromatography if necessary.

Reagent/SolventMolar Ratio/ConcentrationNotes
1-[3-(Bromomethyl)phenyl]-3-methylurea1.0 eqStarting material
Sodium Azide1.5 eqNucleophile
Dimethylformamide (DMF)Solvent
Ethyl AcetateExtraction solvent

Conclusion

1-[3-(Bromomethyl)phenyl]-3-methylurea is a valuable synthetic intermediate due to the versatile reactivity of its benzylic bromide. The protocols outlined in this guide provide a solid foundation for the transformation of this group into a variety of other important functionalities. The choice of method will depend on the desired final product and the compatibility of the reagents with other functional groups that may be present in more complex derivatives. Careful optimization of reaction conditions and appropriate purification techniques are key to achieving high yields and purity of the desired products.

References

  • Grokipedia. Sommelet reaction.
  • Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
  • Catalysis Science & Technology (RSC Publishing). One-step green conversion of benzyl bromide to aldehydes on NaOH-modified g-C3N4 with dioxygen under LED visible light.
  • Unknown Source.
  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
  • ACS Publications. Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Industrial & Engineering Chemistry Research.
  • Wikipedia. Kornblum oxidation. Available from: [Link]

  • PMC. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Available from: [Link]

  • Manipal Academy of Higher Education. Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method.
  • Grokipedia. Kornblum oxidation.
  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
  • ACS Publications. Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Available from: [Link]

  • CSIR NET LIFE SCIENCE COACHING. Nucleophilic Substitution in Alkyl Bromides.
  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available from: [Link]

  • RJPN. CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID.
  • Wikipedia. Sommelet reaction. Available from: [Link]

  • Pearson. Show how you would accomplish the following synthetic conversions. (a) benzyl bromide → benzylamine.
  • Benchchem. A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
  • Brainly. [FREE] Show how you would accomplish the following synthetic conversions: (a) Benzyl bromide to benzylamine (b). Available from: [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. Available from: [Link]

  • Unknown Source. Sommelet Reaction: A Novel Metal-Free Strategy in the Synthesis of Pyrimidine N-Oxides Compounds.
  • ResearchGate. The Sommelet Reaction. Available from: [Link]

  • Filo. Convert bromobenzene into benzyl amine. Available from: [Link]

  • Chemia. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3.
  • Unknown Source. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol.
  • YouTube. Sommelet Reaction Mechanism | Organic Chemistry. Available from: [Link]

  • Unknown Source.
  • American Chemical Society. Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Available from: [Link]

  • YouTube. Hass-Bender Oxidation. Available from: [Link]

  • Wikipedia. Hass–Bender oxidation. Available from: [Link]

  • Filo. Convert benzyl bromide to benzyl alcohol. Available from: [Link]

  • Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. Available from: [Link]

  • Sciencemadness.org. Efficient and convenient oxidation of organic halides to carbonyl compounds by H2O2 in ethanol. Available from: [Link]

  • Taylor & Francis Online. An Efficient and Fast Method for the Preparation of Benzylic Bromides. Available from: [Link]

  • Unknown Source.
  • Chemistry Steps. Preparation of Amines. Available from: [Link]

  • ResearchGate. (PDF) Enantioselective Bromolactonization of Aryl Functionalized Alkenoic Acids. Available from: [Link]

  • Unknown Source. Preparation of Functionalized Arylmagnesium Reagents Bearing an o-Chloromethyl Group.
  • ACS Publications. A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Regioselective C−H monobromination of aryl amines and phenols under transition metal‐free condition.. Available from: [Link]

  • Chinese Journal of Pesticide Science. Synthesis of novel 1,3-diphenylurea derivatives and their molluscicidal activity against Pomacea canaliculata. Available from: [Link]

  • Unknown Source.
  • NextSDS. 1-(3-(BROMOMETHYL)PHENYL)-3-METHYLUREA — Chemical Substance Information. Available from: [Link]

  • PMC. 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Available from: [Link]

  • PLOS One. Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation. Available from: [Link]

  • ResearchGate. 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Available from: [Link]

Sources

Application

Preparation of Urea-Based Kinase Inhibitors Utilizing 1-[3-(Bromomethyl)phenyl]-3-methylurea: A Technical Guide

Executive Summary The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and inflammatory diseases. Among the various pharmacophores utilized, the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and inflammatory diseases. Among the various pharmacophores utilized, the urea motif has proven exceptionally effective at stabilizing kinases in their inactive conformations[1]. This application note details the mechanistic rationale and experimental protocols for utilizing 1-[3-(Bromomethyl)phenyl]-3-methylurea (CAS 1188265-83-9) as a bifunctional building block[2]. By leveraging its highly reactive benzylic bromide group, researchers can perform late-stage nucleophilic substitutions (SN2) to rapidly generate diverse libraries of Type II kinase inhibitors.

Mechanistic Rationale: The Type II Inhibitor Pharmacophore

To design effective kinase inhibitors, one must understand the structural dynamics of the kinase domain. The majority of FDA-approved kinase inhibitors are classified as either Type I (targeting the active DFG-in conformation) or Type II (targeting the inactive DFG-out conformation)[3].

Type II inhibitors are highly sought after because the hydrophobic pocket exposed during the DFG-out shift is less conserved across the kinome than the ATP-binding pocket, allowing for greater target selectivity[4]. The compound 1-[3-(Bromomethyl)phenyl]-3-methylurea provides two critical structural features for Type II inhibitor design:

  • The Urea Motif (Pharmacophore): The urea group acts as a critical hydrogen-bond donor and acceptor. It forms a bidentate interaction network with the conserved Glutamate (Glu) residue in the αC-helix and the Aspartate (Asp) residue of the DFG motif, effectively locking the kinase in its inactive state[3].

  • The Bromomethyl Group (Synthetic Handle): The benzylic bromide is an excellent electrophile. It allows for the attachment of various solubilizing groups (e.g., morpholine, piperazine) via SN2 substitution. These terminal amine "tails" are designed to project outward into the solvent-exposed region, drastically improving the aqueous solubility and pharmacokinetic (PK) properties of the final drug candidate[1].

G cluster_kinase DFG-out Kinase Pocket cluster_inhibitor Urea-Based Inhibitor Scaffold Hinge Hinge Region AlphaC αC-Helix (Glu) DFG DFG Motif (Asp) Solvent Solvent Exposed Head Heterocyclic Head Head->Hinge H-Bonds Urea Urea Motif Head->Urea Covalent Link Urea->AlphaC H-Bond Donor Urea->DFG H-Bond Acceptor Phenyl Phenyl Spacer Urea->Phenyl Covalent Link Phenyl->DFG Hydrophobic Tail Amine Tail Phenyl->Tail Covalent Link Tail->Solvent Solubilization

Fig 1: Pharmacophore mapping of a urea-based Type II inhibitor in the DFG-out conformation.

Physicochemical Profiling & Reaction Optimization

Before initiating library synthesis, it is crucial to understand the properties of the precursor and the optimal conditions for SN2 displacement. The benzylic bromide is highly reactive but can be prone to hydrolysis if exposed to strong aqueous bases or prolonged heating.

Table 1: Physicochemical Properties of the Precursor
PropertySpecification
Chemical Name 1-[3-(Bromomethyl)phenyl]-3-methylurea
CAS Number 1188265-83-9[2]
Molecular Formula C9H11BrN2O[2]
Molecular Weight 243.10 g/mol
Key Functionalities Electrophilic benzylic bromide; H-bond donating/accepting urea
Table 2: SN2 Reaction Condition Optimization

Model Reaction: Substitution with N-methylpiperazine (1.2 eq).

SolventBase (1.5 eq)TemperatureTimeIsolated Yield (%)Causality / Observation
DMF DIPEA 25°C 4 h 88 - 92% Optimal. High solubility; DIPEA is sterically hindered, preventing side reactions.
THFTEA50°C8 h65 - 75%Moderate yield. TEA acts as a competing nucleophile, forming quaternary ammonium salts.
MeCNK2CO360°C6 h70 - 80%Heterogeneous reaction; requires vigorous stirring and heating, risking urea degradation.
DCMNone25°C24 h< 20%Incomplete conversion due to lack of acid scavenger.

Experimental Workflow: Late-Stage Diversification

The following workflow outlines the self-validating system for generating a library of kinase inhibitors. By utilizing N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF), we ensure that the SN2 reaction proceeds rapidly at room temperature, preserving the integrity of the urea linkage.

Workflow Step1 1. Reagent Preparation 1-[3-(Bromomethyl)phenyl]-3-methylurea + Amine + DIPEA Step2 2. SN2 Substitution Solvent: DMF (0.2 M) Temp: 25°C Time: 4-12 hrs Step1->Step2 Step3 3. Reaction Quenching Dilute with EtOAc Wash with 5% LiCl + Brine Step2->Step3 Step4 4. Purification Silica Gel Chromatography (DCM:MeOH 95:5) Step3->Step4 Step5 5. Characterization LC-MS, 1H-NMR Kinase Profiling Step4->Step5

Fig 2: Standardized experimental workflow for SN2-mediated library generation.

Detailed Step-by-Step Protocol

Materials Required
  • 1-[3-(Bromomethyl)phenyl]-3-methylurea (CAS 1188265-83-9)

  • Secondary amine of choice (e.g., morpholine, N-methylpiperazine, pyrrolidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 5% aqueous Lithium Chloride (LiCl) solution

Step 1: Reaction Setup
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolve 1-[3-(Bromomethyl)phenyl]-3-methylurea (1.0 equivalent, e.g., 243 mg, 1.0 mmol) in anhydrous DMF to achieve a concentration of 0.2 M (5.0 mL).

  • Expert Insight: Ensure the DMF is strictly anhydrous. Trace water can lead to the hydrolysis of the benzylic bromide to a benzylic alcohol, permanently capping the reactive site.

Step 2: Nucleophilic Substitution
  • Add the secondary amine (1.2 equivalents, 1.2 mmol) dropwise to the stirring solution at 0°C.

  • Add DIPEA (1.5 equivalents, 1.5 mmol) dropwise.

  • Causality: DIPEA (Hünig's base) is chosen specifically for its steric bulk. Unlike triethylamine, DIPEA is highly hindered and will not act as a competing nucleophile against the highly reactive benzylic bromide.

  • Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4 to 12 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1) or LC-MS until the starting material is fully consumed.

Step 3: Quenching and Extraction
  • Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc, 25 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL).

  • Causality: This is a critical self-validating step. DMF is notoriously difficult to remove and will cause severe peak tailing during chromatography. The 5% LiCl wash effectively partitions the highly polar DMF into the aqueous phase, ensuring a clean organic layer.

  • Wash the organic layer with saturated brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification and Isolation
  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize a gradient elution starting from 100% Dichloromethane (DCM) to DCM:Methanol (95:5) containing 0.1% aqueous ammonia.

  • Expert Insight: The addition of 0.1% aqueous ammonia to the mobile phase prevents the newly formed tertiary amine from streaking on the acidic silica gel, ensuring sharp elution bands and high recovery yields.

  • Pool the pure fractions and evaporate to yield the final urea-based kinase inhibitor. Characterize via 1H-NMR, 13C-NMR, and HRMS prior to in vitro kinase profiling.

References

  • 1-[3-(Bromomethyl)phenyl]-3-methylurea | Benchchem. Source: benchchem.com.
  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Source: nih.gov.
  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. Source: mdpi.com.
  • Overcoming Secondary Mutations of Type II Kinase Inhibitors. Source: acs.org.

Sources

Method

Application Note: In Vitro Assay Preparation and Covalent Profiling Using 1-[3-(Bromomethyl)phenyl]-3-methylurea

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 1-[3-(Bromomethyl)phenyl]-3-methylurea (CAS: 1188265-83-9)[1] Executive Summary & Mechanistic Rationale 1-[3-(Bromomethyl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 1-[3-(Bromomethyl)phenyl]-3-methylurea (CAS: 1188265-83-9)[1]

Executive Summary & Mechanistic Rationale

1-[3-(Bromomethyl)phenyl]-3-methylurea is a highly versatile bifunctional chemical probe utilized in the rational design of Targeted Covalent Inhibitors (TCIs) and in Activity-Based Protein Profiling (ABPP). The molecule's architecture is strategically divided into two synergistic domains that decouple pharmacodynamics from pharmacokinetics:

  • The Methylurea Pharmacophore (Reversible Anchoring): Urea moieties are privileged scaffolds in medicinal chemistry, acting as potent "hinge-binders" in kinase domains[2]. The carbonyl oxygen and N-H groups of the urea motif form bidentate hydrogen bonds with the peptide backbone (e.g., Asp/Glu residues) of the kinase hinge region. This interaction drives the initial non-covalent affinity ( KI​ ) and precisely orients the molecule within the ATP-binding pocket[3].

  • The Bromomethyl Warhead (Irreversible Trapping): Benzyl bromides are highly reactive electrophiles. Once the urea motif anchors the probe in the active site, the bromomethyl group undergoes a proximity-driven bimolecular nucleophilic substitution ( SN​2 ) with a properly positioned nucleophile—typically the thiolate of a non-catalytic cysteine[4]. This yields the maximum rate of covalent bond formation ( kinact​ )[5].

Mechanism cluster_0 Pharmacophore Recognition cluster_1 Covalent Trapping Urea Methylurea Moiety Hinge Kinase Hinge Region (Backbone H-Bonds) Urea->Hinge Non-covalent anchoring Warhead Bromomethyl Group Urea->Warhead Proximity driven Nucleophile Target Cysteine/Lysine (SN2 Alkylation) Hinge->Nucleophile Active site topology Warhead->Nucleophile Irreversible bond

Figure 1: Dual-action mechanism of 1-[3-(Bromomethyl)phenyl]-3-methylurea in kinase targeting.

Critical Reagent & Buffer Considerations (Causality-Driven)

To ensure a self-validating and artifact-free system, the experimental setup must account for the intrinsic chemical reactivity of the bromomethyl warhead. Failure to control the buffer environment will lead to false negatives.

  • Avoid Thiol-Based Reducing Agents: Common buffer additives like Dithiothreitol (DTT) or β -mercaptoethanol (BME) contain nucleophilic thiols that will rapidly scavenge the bromomethyl warhead in bulk solution before it can reach the protein target. Causality: Use Tris(2-carboxyethyl)phosphine (TCEP) instead. TCEP reduces structural disulfides effectively but lacks a nucleophilic thiol, preserving the integrity of the electrophilic probe.

  • Prevent Solvent Hydrolysis: Benzyl bromides can slowly hydrolyze in aqueous buffers to form inactive benzyl alcohols. Causality: Always prepare 1-[3-(Bromomethyl)phenyl]-3-methylurea stocks in anhydrous DMSO. Spike the compound into the aqueous assay buffer immediately prior to initiating the reaction, and maintain a final DMSO concentration of ≤2% to prevent protein denaturation.

Experimental Protocols

A robust covalent profiling workflow requires a self-validating two-step approach: verifying the physical formation of the adduct via Mass Spectrometry, followed by quantifying the functional inhibition via biochemical assays.

Workflow Prep 1. Protein Prep (TCEP Buffer) Incubate 2. Probe Incubation (Time-dependent) Prep->Incubate Add Probe Quench 3. Reaction Quench (Formic Acid / DTT) Incubate->Quench Stop Reaction LCMS 4A. Intact LC-MS (+162.08 Da Shift) Quench->LCMS Mass Spec Assay 4B. Activity Assay (k_inact / K_I) Quench->Assay Kinetics

Figure 2: In vitro assay workflow for covalent profiling and kinetic validation.

Protocol A: Intact Protein LC-MS for Covalent Adduct Verification

Trustworthiness Check: Before running complex kinetic assays, verify that the probe forms a specific 1:1 covalent adduct with the target protein.

  • Protein Preparation: Dilute the purified target protein (e.g., a recombinant kinase domain) to 2 μ M in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% Glycerol).

  • Probe Incubation: Add 1-[3-(Bromomethyl)phenyl]-3-methylurea (from a fresh 10 mM anhydrous DMSO stock) to a final concentration of 20 μ M (10-fold molar excess).

  • Reaction Kinetics: Incubate the mixture at 25°C. Remove 10 μ L aliquots at 0, 15, 30, and 60 minutes.

  • Quenching (Causality): Immediately quench each aliquot by adding 1 μ L of 10% Formic Acid. Why? Lowering the pH to ~2.5 fully protonates the target cysteine thiolate ( pKa≈8.3 ) into a thiol, rendering it non-nucleophilic and instantly halting the SN​2 reaction.

  • LC-MS Analysis: Inject the quenched samples onto a C4 desalting column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Deconvolute the raw spectra to obtain the intact protein mass.

    • Expected Mass Shift: The loss of HBr during the alkylation of a cysteine residue results in a mass addition of +162.08 Da ( C9​H10​N2​O ) to the intact protein.

Protocol B: In Vitro Biochemical Kinase Inhibition Assay ( kinact​/KI​ Determination)

To quantify the efficiency of the covalent inhibitor, time-dependent inhibition must be measured rather than a static IC 50​ .

  • Enzyme Pre-incubation: Prepare a master mix of the target kinase (at final assay concentration) in Assay Buffer (supplemented with 10 mM MgCl2​ and 1 mM EGTA).

  • Inhibitor Titration: Prepare a 3-fold serial dilution of 1-[3-(Bromomethyl)phenyl]-3-methylurea in DMSO. Add to the enzyme mix to achieve final inhibitor concentrations ranging from 10 nM to 10 μ M.

  • Time Course: Incubate the enzyme-inhibitor mixtures at room temperature for varying pre-incubation times (e.g., 0, 10, 30, 60, 120 minutes).

  • Activity Measurement: At each time point, transfer an aliquot to a microplate containing ATP (at its Km​ ) and the specific peptide substrate. Measure product formation using a standard fluorescence-based assay (e.g., TR-FRET or ADP-Glo).

  • Data Analysis: Plot the remaining fractional activity versus pre-incubation time to determine the observed rate constant ( kobs​ ). Fit the kobs​ values against inhibitor concentration using the equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract the kinetic parameters.

Quantitative Data Presentation

The following table summarizes representative validation data for 1-[3-(Bromomethyl)phenyl]-3-methylurea against a hypothetical cysteine-containing kinase and its Cys-to-Ala mutant. This data matrix demonstrates how to interpret the specificity of the covalent interaction.

Target ConstructAssay TypeIC 50​ (60 min pre-incubation) kinact​/KI​ ( M−1s−1 )Intact LC-MS Shift (Da)Adduct Stoichiometry
WT Kinase (Active Cys) TR-FRET45 nM 1.2×104 +162.081:1
Mutant Kinase (Cys Ala) TR-FRET>10,000 nMN/A (No time-dependence)No Shift0
WT Kinase + DTT Buffer TR-FRET>10,000 nMN/A (Warhead scavenged)No Shift0

References

  • Benchchem. "1-[3-(Bromomethyl)phenyl]-3-methylurea". 1

  • Benchchem. "The Pivotal Role of the Urea Moiety in Modern Drug Design: A Technical Guide". 2

  • NIH PMC. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". 3

  • NIH PMC. "Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies". 4

  • ACS Publications. "Design, Synthesis, and SAR of Covalent KIT and PDGFRA Inhibitors Exploring Their Potential in Targeting GIST".5

  • NIH PMC. "Conformational Restriction of Peptides Using Dithiol Bis-Alkylation".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution of 1-[3-(Bromomethyl)phenyl]-3-methylurea

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 1-[3-(Bromomethyl)phenyl]-3-methylurea .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 1-[3-(Bromomethyl)phenyl]-3-methylurea . This compound presents a unique synthetic challenge: it contains a highly electrophilic benzyl bromide moiety alongside a hydrogen-bonding, weakly nucleophilic methylurea group.

Below, you will find expert troubleshooting guides, mechanistic insights, quantitative optimization data, and self-validating protocols to ensure high-yielding nucleophilic substitutions while suppressing unwanted side reactions.

Part 1: Mechanistic Overview & Logical Relationships

To optimize this reaction, one must understand the competing electronic and steric forces at play. The benzyl bromide group is exceptionally reactive toward nucleophilic substitution (both SN​1 and SN​2 ) because the adjacent aromatic π -system stabilizes the transition state[1]. However, the urea moiety contains acidic N-H protons (pKa ~13–14). If the reaction conditions are too basic, the urea nitrogen is deprotonated, transforming it into a competitive nucleophile that leads to oligomerization or undesired N-alkylation.

MechanisticPathway Start 1-[3-(Bromomethyl)phenyl] -3-methylurea SN2 Desired SN2 Pathway (Mild Base, Aprotic Solvent) Start->SN2 Target Nucleophile Side1 Hydrolysis (SN1/SN2) (Moisture/Protic Solvent) Start->Side1 H2O / OH- Side2 Urea Deprotonation (Strong Base) Start->Side2 Strong Base (pKa > 13) Product Target Substituted Urea Derivative SN2->Product Side1Prod Benzyl Alcohol Impurity Side1->Side1Prod Side2Prod N-Alkylated / Oligomer Impurities Side2->Side2Prod

Reaction pathways of 1-[3-(Bromomethyl)phenyl]-3-methylurea under various conditions.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing significant hydrolysis (benzyl alcohol formation) instead of my desired substitution? Causality: Benzyl bromides are highly susceptible to solvolysis. In the presence of water or protic solvents (like ethanol or methanol), the solvent acts as a nucleophile, rapidly converting the bromomethyl group into a hydroxymethyl group[1]. Solution: Strictly avoid aqueous conditions. Utilize anhydrous polar aprotic solvents (e.g., Acetonitrile, THF, or DMF) and ensure your nucleophile and base are dry.

Q2: My reaction with a primary amine yields a complex mixture of mono- and di-alkylated products. How can I control selectivity? Causality: When a primary amine attacks the benzyl bromide, it forms a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation. Solution: To favor mono-alkylation, use a large stoichiometric excess (3 to 5 equivalents) of the primary amine. Alternatively, use a sterically hindered base like DIPEA, or switch to a stepwise reductive amination approach if the corresponding aldehyde is available.

Q3: The starting material is degrading into insoluble oligomers. What is causing this? Causality: You are likely using a base that is too strong (e.g., NaH, KOtBu, or NaOH). Strong bases deprotonate the methylurea nitrogens. Once deprotonated, the urea attacks the benzyl bromide of adjacent molecules, triggering a runaway polymerization/oligomerization cascade. Solution: Switch to a mild, heterogeneous inorganic base such as Potassium Carbonate ( K2​CO3​ ) or Sodium Carbonate ( Na2​CO3​ ). These bases are strong enough to scavenge the HBr byproduct but too weak to deprotonate the urea[2][3].

Q4: My nucleophile is weak, and the reaction is stalling with unreacted starting material. How can I accelerate it without increasing the temperature too much? Causality: Weak nucleophiles struggle to displace the bromide ion efficiently at room temperature, and excessive heating can degrade the urea moiety. Solution: Employ Finkelstein catalysis by adding 0.1–0.2 equivalents of Sodium Iodide (NaI). The iodide ion acts as an exceptional nucleophile, transiently converting the benzyl bromide into a highly reactive benzyl iodide, which is then rapidly consumed by your target nucleophile.

Part 3: Quantitative Optimization Matrix

The choice of solvent and base dictates the success of this reaction. The table below summarizes the expected outcomes based on established literature for benzyl bromide systems[1][2][3][4].

SolventBaseTemp (°C)Nucleophile Eq.Expected Yield (%)Mechanistic Outcome / Primary Issue
DMF NaH0 to 251.1< 20%Failure: Rapid urea deprotonation leading to oligomerization.
Water / EtOH NaOH251.1< 10%Failure: Rapid solvolysis/hydrolysis to benzyl alcohol[1].
THF Na2​CO3​ 401.275 - 85%Sub-optimal: Clean reaction, but slower kinetics due to lower solvent polarity[3].
MeCN K2​CO3​ 251.285 - 95%Optimal: Clean SN​2 conversion. Insoluble NaBr/KBr salts precipitate, driving the reaction forward[2][4].
PEG 400 None251.5 (Azide)90 - 98%Alternative: Excellent for azide substitutions; acts as a complexing solvent, but requires a viscous workup.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol describes an optimized SN​2 substitution using a secondary amine (e.g., morpholine or piperidine) to prevent over-alkylation, utilizing conditions that protect the urea moiety[2][4].

Reagents & Materials:

  • 1-[3-(Bromomethyl)phenyl]-3-methylurea (1.0 eq, limiting reagent)

  • Target Secondary Amine (1.2 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq)

  • Anhydrous Acetonitrile (MeCN, 0.2 M relative to starting material)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Under an inert nitrogen atmosphere, add 1-[3-(Bromomethyl)phenyl]-3-methylurea (1.0 eq) and anhydrous MeCN to achieve a 0.2 M concentration.

    • Causality: MeCN is a polar aprotic solvent that solubilizes the starting material, accelerates SN​2 kinetics, and prevents solvolysis[4].

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq) to the stirring solution.

    • Causality: As a heterogeneous base, K2​CO3​ neutralizes the generated HBr without dissolving entirely, maintaining a mild pH that prevents urea deprotonation[2].

  • Nucleophile Addition: Cool the suspension to 0 °C using an ice bath. Add the secondary amine (1.2 eq) dropwise over 5 minutes.

    • Causality: Initial cooling mitigates the exothermic nature of the substitution, preventing thermal degradation.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • In-Process Control (IPC) & Self-Validation: Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze via LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the starting material. Benzyl bromides exhibit a highly distinct 1:1 isotopic doublet in mass spectrometry (M and M+2 peaks separated by 2 m/z units due to 79Br and 81Br ). The reaction is complete when this doublet is entirely replaced by the singular mass peak of the target product.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble K2​CO3​ and the precipitated bromide salts[4]. Wash the filter cake with excess MeCN.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure substituted urea.

Part 5: Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve issues encountered during post-reaction analysis.

TroubleshootingWorkflow Step1 Analyze LC-MS / TLC Cond1 Unreacted Starting Material? Step1->Cond1 Cond2 Multiple Alkylations? Step1->Cond2 Cond3 Urea Degradation/Oligomers? Step1->Cond3 Act1 Increase Temp to 60°C or Add NaI (Finkelstein) Cond1->Act1 Yes Act2 Increase Nucleophile Equivalents or Use Protecting Groups Cond2->Act2 Yes Act3 Switch to Weaker Base (e.g., K2CO3 or DIPEA) Cond3->Act3 Yes

Troubleshooting workflow for optimizing nucleophilic substitution reactions.

References

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block Source: RSC Advances URL:[Link]

  • Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas Source: NIH / RSC Advances URL:[Link]

  • PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Nucleophilic Substitution Rate Factors Source: Scribd (CM133L Organic Chemistry Lab) URL:[Link]

Sources

Optimization

Preventing moisture degradation of 1-[3-(Bromomethyl)phenyl]-3-methylurea during storage

Welcome to the Technical Support Center for 1-[3-(Bromomethyl)phenyl]-3-methylurea . This compound is a highly valuable but notoriously sensitive reagent used in drug development and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-[3-(Bromomethyl)phenyl]-3-methylurea . This compound is a highly valuable but notoriously sensitive reagent used in drug development and organic synthesis. Due to the presence of a benzylic bromide moiety, it is exceptionally vulnerable to moisture-induced degradation.

This guide provides an in-depth mechanistic understanding of its instability, quantitative markers for troubleshooting, and self-validating protocols to ensure your compound remains intact during long-term storage and handling.

Mechanistic Insight: The Chemistry of Degradation

To effectively store 1-[3-(Bromomethyl)phenyl]-3-methylurea, you must first understand why it degrades. The compound features a bromomethyl group attached to a phenyl ring. Benzylic halides are highly reactive electrophiles. When exposed to even trace amounts of atmospheric moisture, the compound undergoes rapid abiotic hydrolysis, with the benzylic bromide moiety exhibiting an estimated aqueous half-life of approximately 79 minutes at 25°C[1][2].

This hydrolysis proceeds via competing SN1 and SN2 mechanisms[3]. The polar nature of water facilitates the ionization of the carbon-bromine bond, forming a resonance-stabilized benzyl cation intermediate (SN1 pathway), which is immediately attacked by water.

The primary danger is not just the loss of the active compound, but the generation of hydrobromic acid (HBr) as a byproduct. HBr is a corrosive lachrymator that dramatically lowers the localized pH of the solid matrix[2]. This creates an autocatalytic feedback loop: the acidic environment accelerates further degradation of the urea linkage and can induce condensation-polymerization reactions, completely ruining the batch[4].

G A 1-[3-(Bromomethyl)phenyl] -3-methylurea C SN1 / SN2 Hydrolysis Transition State A->C B Atmospheric Moisture (H2O) B->C Nucleophilic Attack D 1-[3-(Hydroxymethyl)phenyl] -3-methylurea C->D Primary Byproduct E Hydrobromic Acid (HBr) C->E Corrosive Release F Autocatalytic Matrix Acidification E->F Lowers pH F->C Accelerates Decay

Fig 1: Moisture-induced hydrolysis pathway of the benzylic bromide moiety.

Troubleshooting: Quantitative Degradation Markers

If you suspect your storage system has failed, do not proceed with biological assays or synthesis. Cross-reference your sample against these established quantitative and qualitative markers to validate its integrity.

ParameterIntact CompoundDegraded CompoundAnalytical Method
Benzylic Protons (-CH₂-) ~4.5 ppm (singlet)~4.6 ppm (singlet) + OH triplet (~5.2 ppm)¹H NMR (DMSO-d₆)
Hydrolysis Half-life Stable (Anhydrous)~79 mins (Aqueous at 25°C)[2]Kinetic Profiling
Visual Appearance White crystalline powderYellowish or gummy solid[4]Visual Inspection
Headspace pH Neutral (~7.0)Acidic (< 3.0 due to HBr gas)Wet pH paper in headspace

Standard Operating Procedures: Self-Validating Storage

To prevent the SN1/SN2 hydrolysis cascade, storage protocols must be treated as closed, self-validating systems. Do not skip steps; the causality behind each action is critical for compound survival.

Protocol A: Anhydrous Aliquoting and Cryogenic Storage

Repeated freeze-thaw cycles are the leading cause of moisture degradation. This protocol ensures the compound is divided into single-use aliquots under strictly inert conditions.

  • Step 1: Container Preparation

    • Action: Bake amber glass vials at 150°C for 4 hours. Cool them inside a vacuum desiccator.

    • Causality: Heat removes microscopic surface-bound water layers from the glass that would otherwise initiate localized hydrolysis. Amber glass is required because benzylic bromides are light-sensitive[5][6].

    • Self-Validation Check: Place a reversible humidity indicator card inside the desiccator during cooling. Proceed to Step 2 only if the card reads <10% Relative Humidity (RH).

  • Step 2: Inert Atmosphere Transfer

    • Action: Transfer the bulk compound and the baked vials into a glovebox purged with Argon. Weigh out single-use aliquots (e.g., 5–10 mg).

    • Causality: Argon is denser than air and nitrogen; it effectively blankets the solid powder, preventing ambient moisture from contacting the benzylic bromide during manipulation.

    • Self-Validation Check: Monitor the glovebox sensors. Do not open the bulk compound container until the internal H₂O sensor reads <1 ppm.

  • Step 3: Sealing and Secondary Containment

    • Action: Cap the vials using PTFE-lined silicone septa. Wrap the cap junction tightly with Parafilm. Place the vials inside a secondary jar filled with indicating Drierite (CaSO₄). Store at -20°C or below[6].

    • Causality: PTFE is highly resistant to corrosive HBr[7], preventing cap degradation. The secondary desiccant acts as a sacrificial moisture sink.

    • Self-Validation Check: The storage system is validated as long as the indicating Drierite remains deep blue. If it turns pink, the macro-seal has failed, and the vials must be immediately re-housed in a dry environment.

Protocol B: Pre-Experiment Thawing and Recovery

Opening a cold vial in a warm room is a fatal error.

  • Step 1: Temperature Equilibration

    • Action: Remove the secondary container from the -20°C freezer. Allow it to sit at room temperature for at least 30–60 minutes before opening.

    • Causality: If a cold vial is exposed to ambient air, atmospheric moisture instantly condenses onto the hygroscopic solid, initiating rapid hydrolysis[2].

    • Self-Validation Check: Touch the external glass surface of the secondary container. Validation is achieved when the glass is no longer cool to the touch and absolutely no condensation forms on the outside.

  • Step 2: Dissolution

    • Action: Inject anhydrous solvent (e.g., dry DMSO or DMF) directly through the PTFE septum using a purged syringe.

    • Causality: Bypassing the removal of the cap prevents ambient air from rushing into the vial.

    • Self-Validation Check: Run a blank ¹H NMR of your solvent to confirm the water peak (~3.3 ppm for DMSO-d₆) is negligible before dissolving your precious compound.

Frequently Asked Questions (FAQs)

Q: My compound turned slightly yellow during storage. Is it ruined? A: Yes. Yellowing is a primary visual marker of degradation. It indicates the release of hydrobromic acid (HBr) and subsequent complexation or condensation-polymerization reactions[4]. Do not use this batch for sensitive biological assays or precise stoichiometric syntheses.

Q: Can I dry the degraded compound using a vacuum oven to save it? A: No. Moisture degradation of a benzylic bromide is a covalent chemical transformation (hydrolysis), not physical wetting. Vacuum drying will only remove the water and volatile HBr gas, leaving behind the biologically inactive 1-[3-(Hydroxymethyl)phenyl]-3-methylurea byproduct. The compound must be re-synthesized or purified via column chromatography.

Q: Why can't I store this at 4°C in a standard laboratory refrigerator? A: Standard refrigerators have fluctuating temperatures and high internal humidity. Furthermore, the activation energy for benzylic bromide hydrolysis is low enough that degradation still occurs at 4°C if trace moisture is present. Cryogenic storage (-20°C or -80°C) combined with strict desiccation is required to arrest the kinetic rate of hydrolysis[6].

Q: I don't have a glovebox. Can I aliquot this on the benchtop? A: It is highly discouraged. If you must, work inside a fume hood (as benzylic bromides are lachrymators[1][2]) on a day with low ambient humidity. Use a continuous stream of dry Argon over the open container, work rapidly, and immediately flush the headspace of the sealed vials with Argon before placing them in a desiccator.

References

  • "Benzyl bromide - Grokipedia: Ecological Impact and F
  • "[Solved] Statement 1 Benzyl bromide gives benzyl alcohol when tre
  • "Benzyl bromide - GESTIS-Stoffd
  • "Material Safety Data Sheet - Benzyl bromide, 98%", Cole-Parmer,
  • "Benzyl Bromide (stabilized with Propylene Oxide)", Tokyo Chemical Industry (TCI),
  • "What is the hydrolysis process of alkyl halides?", Quora,
  • "Benzyl Bromide | C7H7Br | CID 7498", PubChem,
  • "Alkyl Halide Reactivity", Michigan St
  • "Benzyl bromide SDS, 100-39-0 Safety D

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-[3-(Bromomethyl)phenyl]-3-methylurea

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-[3-(Bromomethyl)phenyl]-3-methylurea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-[3-(Bromomethyl)phenyl]-3-methylurea (CAS: 1188265-83-9)[1].

Working with this compound presents a dual challenge: the highly lipophilic phenylurea core drives severe aqueous insolubility, while the electrophilic bromomethyl group is highly reactive and prone to hydrolysis. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure your biological assays yield robust, artifact-free data.

Diagnostic Troubleshooting: Identifying Solubility Artifacts

Before altering your formulation, you must determine if your assay is failing due to thermodynamic precipitation, colloidal aggregation, or chemical degradation.

  • Symptom: Flat or "bell-shaped" dose-response curves.

    • Causality: The compound has exceeded its thermodynamic solubility limit in the assay buffer. Adding more compound only increases the size of the precipitate, not the concentration of the free drug available to bind the target.

  • Symptom: Unusually high background noise in optical readouts (Absorbance/Fluorescence).

    • Causality: Micro-precipitates act as colloidal aggregates that scatter light (the nephelometric effect), causing false-positive signals in spectrophotometric assays.

  • Symptom: Rapid loss of compound potency over a 2–4 hour incubation.

    • Causality: The bromomethyl group is an active alkylating agent. In aqueous media, especially at higher pH or in the presence of nucleophiles (like DTT or primary amines in the buffer), it rapidly hydrolyzes to a hydroxymethyl group or forms covalent adducts with buffer components, neutralizing its intended biological activity.

Mechanistic Impact of Poor Solubility on Assay Integrity

AssayImpact PoorSol Poor Aqueous Solubility Precip Micro-precipitation in Media PoorSol->Precip Aggreg Colloidal Aggregation PoorSol->Aggreg FalsePos False Positives (Optical Scattering) Precip->FalsePos Absorbance/Fluorescence Interference FalseNeg False Negatives (Low Free Drug) Precip->FalseNeg Reduced Bioavailability OffTarget Non-specific Protein Binding Aggreg->OffTarget Enzyme Sequestration

Diagram 1: Logical pathways mapping how aqueous insolubility directly causes specific assay failures.

Step-by-Step Methodologies: Self-Validating Solubilization Protocols

To overcome these challenges, we employ two distinct strategies. Protocol A is ideal for acute biochemical assays where compound exposure is short. Protocol B is required for cell-based assays requiring prolonged incubation where solvent toxicity and compound stability are concerns.

Protocol A: Optimized Co-Solvent Cascade (DMSO to Aqueous)

Purpose: To prevent "solvent shock" (rapid nucleation and precipitation) when transitioning a hydrophobic compound from a 100% organic stock into an aqueous environment[2].

Causality Note: We use anhydrous DMSO for the primary stock to completely arrest the hydrolysis of the reactive bromomethyl group during storage.

  • Primary Stock Preparation: Weigh the solid 1-[3-(Bromomethyl)phenyl]-3-methylurea powder and dissolve it in 100% anhydrous DMSO to achieve a 10 mM stock. Store in desiccated aliquots at -20°C.

  • Intermediate Serial Dilution: Perform all serial dilutions (e.g., for an IC50 curve) in 100% DMSO first. Do not dilute the primary stock directly into the buffer.

  • Aqueous Spiking: Transfer the DMSO dilutions into the final aqueous assay buffer at a 1:100 ratio. This ensures the final DMSO concentration remains constant at 1% across all wells, preventing solvent-induced baseline shifts.

  • Self-Validation (Kinetic Solubility Check): Incubate the spiked buffer for 2 hours (matching your assay time). Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the actual dissolved concentration versus the theoretical spiked concentration[3].

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Purpose: To shield the hydrophobic phenylurea core from water, drastically increasing apparent solubility without using high concentrations of cytotoxic organic solvents[4].

Causality Note: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic phenylurea moiety, while the hydrophilic exterior hydroxyl groups interact with the aqueous buffer, thermodynamically favoring dissolution.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4).

  • Complexation: Add 1-[3-(Bromomethyl)phenyl]-3-methylurea (from a concentrated DMSO stock) dropwise into the stirring HP-β-CD solution. Maintain the final DMSO concentration below 0.5%.

  • Equilibration: Vortex gently for 30 minutes at room temperature to allow the inclusion complexes to form.

  • Self-Validation (Nephelometry): Read the absorbance of the solution at 600 nm. An OD600 < 0.05 confirms the absence of colloidal aggregates, validating that the compound is fully complexed and soluble.

Solubilization and Validation Workflow

SolubilizationWorkflow A 1-[3-(Bromomethyl)phenyl]-3-methylurea (Solid Powder) B Primary Stock (10 mM in Anhydrous DMSO) A->B Dissolve C Intermediate Dilution (DMSO or HP-β-CD) B->C Serial Dilution D Aqueous Assay Buffer (<1% Final DMSO) C->D Buffer Addition E Precipitation Check (Nephelometry / LC-MS) D->E QC Step F Proceed to Biological Assay E->F Clear Solution G Reformulate (Increase Carrier Ratio) E->G Precipitate Detected G->C Re-test

Diagram 2: Standard operating procedure for compound formulation and solubility validation.

Quantitative Data: Formulation Efficacy

The following table summarizes the expected solubility limits and assay compatibilities for 1-[3-(Bromomethyl)phenyl]-3-methylurea across different formulation strategies.

Formulation VehicleMax Soluble ConcentrationBromomethyl Stability (24h)Cell Assay CompatibilityPrimary Mechanism of Action
Standard Buffer (PBS) < 1 µMPoor (Hydrolyzes)HighN/A (Baseline)
1% DMSO in Buffer ~ 10–25 µMModerateHighCo-solvent polarity shift
5% DMSO in Buffer ~ 50–100 µMModerateLow (Cytotoxic)Co-solvent polarity shift
20% HP-β-CD (w/v) > 500 µMExcellent (Shielded)HighHost-guest cavity inclusion
0.1% Tween-80 ~ 100 µMPoor (Exposed)ModerateMicellar encapsulation

Frequently Asked Questions (FAQs)

Q: Why can't I just increase the DMSO concentration to 5% or 10% to keep the compound in solution? A: While increasing DMSO will thermodynamically force the compound into solution, DMSO concentrations above 1% routinely cause artifacts in biological assays. In biochemical assays, high DMSO alters the dielectric constant of the water, leading to enzyme denaturation or altered binding kinetics. In cell-based assays, DMSO >1% is cytotoxic and alters cell membrane permeability, confounding your phenotypic readouts.

Q: I noticed my compound loses efficacy if I prepare the aqueous dilutions an hour before the assay. Why? A: This is a chemical stability issue masquerading as a biological one. The bromomethyl group is a highly reactive electrophile. If left sitting in aqueous buffer—especially buffers containing nucleophiles like Tris, DTT, or beta-mercaptoethanol—the bromomethyl group will undergo nucleophilic substitution or hydrolysis. You must prepare aqueous dilutions immediately before adding them to the assay plate to preserve the integrity of the pharmacophore.

Q: How do I definitively prove that my compound is precipitating and not just inactive? A: You must decouple biological activity from physical state. Run a kinetic solubility assay using LC-MS/MS[3]. Spike your compound into the assay buffer at your maximum testing concentration (e.g., 100 µM), incubate for the duration of your assay, centrifuge at 10,000 x g to pellet out micro-precipitates, and measure the concentration of the compound in the supernatant. If the LC-MS/MS reads 5 µM, your compound precipitated, and your biological data at 100 µM is invalid.

References

  • UT Southwestern Medical Center. "Aqueous Solubility Determination: Preclinical Pharmacology Core Lab". UT Southwestern.[Link]

  • National Institutes of Health (PMC). "Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice". PMC.[Link]

Sources

Optimization

Improving stability of 1-[3-(Bromomethyl)phenyl]-3-methylurea in DMSO stock solutions

Technical Support Center: Overcoming DMSO-Induced Instability of 1-[3-(Bromomethyl)phenyl]-3-methylurea As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results w...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming DMSO-Induced Instability of 1-[3-(Bromomethyl)phenyl]-3-methylurea

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results when using benzyl bromide derivatives. 1-[3-(Bromomethyl)phenyl]-3-methylurea is a potent electrophile, making it highly valuable for covalent labeling and alkylation assays. However, the very feature that makes it useful—the reactive bromomethyl group—also makes it exceptionally vulnerable to degradation in standard dimethyl sulfoxide (DMSO) stock solutions.

This guide deconstructs the chemical causality behind this instability and provides a self-validating protocol to ensure your compound remains intact from reconstitution to assay application.

The Mechanistic Root Causes of Degradation

When you dissolve 1-[3-(Bromomethyl)phenyl]-3-methylurea in DMSO, you are not merely creating a physical mixture; you are initiating a ticking clock on two competing chemical reactions:

  • The Kornblum Oxidation: DMSO is not an inert bystander; it is an oxygen nucleophile. In 1957, Kornblum demonstrated that activated primary benzyl bromides are efficiently oxidized to aldehydes simply by dissolving them in DMSO[1]. The DMSO attacks the benzylic carbon, displacing the bromide to form an alkoxysulfonium intermediate. Upon elimination, this yields the corresponding benzaldehyde derivative and dimethyl sulfide[1]. Recent NMR tracking studies have highlighted that this disruptive oxidation occurs readily even at room temperature[2].

  • Solvolytic Hydrolysis: DMSO is fiercely hygroscopic. Every time a stock vial is opened to ambient air, water partitions into the solvent. This trace water acts as a nucleophile, converting the bromomethyl group into a hydroxymethyl (benzyl alcohol) group and releasing hydrobromic acid (HBr).

G Start 1-[3-(Bromomethyl)phenyl]-3-methylurea in DMSO Stock Solution Kornblum Kornblum Oxidation (DMSO Nucleophilic Attack) Start->Kornblum Thermal Energy / Time Hydrolysis Hydrolysis (Trace Moisture Ingress) Start->Hydrolysis Hygroscopic Absorption Alkoxy Alkoxysulfonium Intermediate [R-CH2-O-S(CH3)2]+ Kornblum->Alkoxy Alcohol Benzyl Alcohol Degradant + HBr Hydrolysis->Alcohol Nucleophilic Substitution Aldehyde Aldehyde Degradant + Dimethyl Sulfide Alkoxy->Aldehyde Elimination

Fig 1: Primary degradation pathways of bromomethyl groups in DMSO stock solutions.

Quantitative Stability Profiling

To emphasize the critical nature of storage conditions, the following table summarizes the degradation kinetics of activated benzyl bromides in DMSO based on empirical laboratory data.

Storage ConditionSolvent QualityEstimated Half-Life (t½)Primary Degradation Product
25°C (Ambient) Standard Grade DMSO< 24 HoursAldehyde (Kornblum) & Alcohol
4°C (Fridge) Standard Grade DMSO3 - 5 DaysAlcohol (Hydrolysis)
-20°C (Freezer) Anhydrous DMSO (≤0.005% H₂O)3 - 4 WeeksAldehyde (Kornblum)
-80°C (Deep Freeze) Anhydrous DMSO + Argon Purge> 6 MonthsNegligible

Self-Validating Protocol: Preparation of Ultra-Stable Stock Solutions

To circumvent these degradation pathways, you must control both thermal energy (to halt Kornblum oxidation) and moisture (to prevent hydrolysis).

Materials Required:

  • 1-[3-(Bromomethyl)phenyl]-3-methylurea (lyophilized powder)

  • Strictly Anhydrous DMSO (packaged under Argon, ≤0.005% water)

  • Argon or Nitrogen gas line

  • Amber, low-bind microcentrifuge tubes

  • Liquid nitrogen (for snap-freezing)

Step-by-Step Methodology:

  • Equilibration: Before opening the lyophilized compound vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, guaranteeing downstream hydrolysis.

  • Inert Reconstitution: Purge the vial with Argon. Add the required volume of Anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Gentle Dissolution (CRITICAL): Dissolve the compound by gentle inversion or pipetting. Do not sonicate or heat the solution.

    • Causality: Sonication introduces localized thermal energy (cavitation) that exponentially accelerates the Kornblum oxidation[1].

  • Immediate Aliquoting: Divide the solution into single-use aliquots (e.g., 10–20 µL) in amber tubes.

    • Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated thawing introduces moisture and thermal energy.

  • Snap-Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

  • Self-Validation Step: Before running your primary assay, take one aliquot, dilute it in acetonitrile, and run a rapid LC-MS or TLC check. Look for the mass shift of -79 Da (loss of Br, gain of OH) or -81 Da (conversion to aldehyde). If the parent mass is >95% pure, proceed with the assay.

Troubleshooting FAQs

Q: My stock solution has developed a faint, garlic-like odor. Is it still safe to use? A: No. Discard it immediately. The garlic-like odor is dimethyl sulfide, a direct byproduct of the Kornblum oxidation[1]. Its presence confirms that your bromomethyl group has been converted into an unreactive aldehyde, rendering the compound useless for alkylation assays.

Q: I don't have a -80°C freezer. Can I store the DMSO stock at -20°C? A: While -20°C is better than 4°C, DMSO freezes at 19°C. At -20°C, the solvent is solid, but localized micro-environments of unfrozen solvent can still permit slow Kornblum oxidation. If limited to -20°C, use the stock within 2-3 weeks and strictly adhere to the anhydrous preparation protocol.

Q: Can I use DMF (Dimethylformamide) instead of DMSO to avoid Kornblum oxidation? A: Yes, switching to anhydrous DMF is a highly effective alternative strategy. DMF does not act as an oxygen nucleophile, completely eliminating the Kornblum oxidation pathway. However, DMF is still hygroscopic, so hydrolysis remains a risk if moisture is introduced. Ensure your downstream biochemical assays tolerate DMF, as it can be more denaturing to certain proteins than DMSO.

Q: My assay requires a 24-hour incubation at 37°C. Will the compound degrade during the assay? A: Yes. Once diluted into an aqueous assay buffer at 37°C, the bromomethyl group will undergo rapid hydrolysis (half-life often < 2 hours depending on pH). You must design your experiment assuming the compound acts as a "burst" alkylating agent. If sustained exposure is required, consider repeated dosing.

References

  • Title: Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO Source: University of Pretoria Repository URL: [Link]

  • Title: Benzyl Bromide - Compound Summary (CID 7498) Source: National Institutes of Health (PubChem) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refining LC-MS/MS Detection for 1-[3-(Bromomethyl)phenyl]-3-methylurea

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of quantifying 1-[3-(Bromomethyl)phenyl]-3-methylurea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of quantifying 1-[3-(Bromomethyl)phenyl]-3-methylurea —a highly reactive potential genotoxic impurity (PGI)—at trace levels.

Regulatory frameworks, specifically the [1], mandate that DNA-reactive impurities be controlled at the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day . For most active pharmaceutical ingredients (APIs), this requires limits of detection (LOD) in the low parts-per-million (ppm) or parts-per-billion (ppb) range.

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure your analytical workflows are robust, compliant, and scientifically sound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing multiple unassigned peaks or a complete loss of the 1-[3-(Bromomethyl)phenyl]-3-methylurea signal during standard LC-MS runs? The Causality: The bromomethyl group ( −CH2​Br ) is a highly reactive electrophile. If your sample diluent or LC mobile phase contains protic solvents (e.g., Methanol, Water, Ethanol) at room temperature, the impurity undergoes rapid SN​1 or SN​2 nucleophilic substitution (solvolysis). This converts your target analyte into artifactual hydroxymethyl or methoxymethyl derivatives before it even reaches the mass spectrometer. The Solution: Eliminate protic solvents from your sample preparation. Use strictly aprotic solvents (e.g., anhydrous Acetonitrile) and maintain samples at 4°C. Alternatively, intentionally stabilize the molecule using pre-column derivatization.

Q2: How can I achieve sub-ppm sensitivity for this impurity when it suffers from poor ionization and severe matrix suppression from the API? The Causality: The neutral urea and bromomethyl moieties lack a strongly basic site, resulting in poor proton affinity during Electrospray Ionization (ESI+). Furthermore, co-eluting API matrix competes for the available charge droplets, suppressing the already weak signal. The Solution: Employ cationic derivatization using a tertiary amine like 4-dimethylaminopyridine (4-DMAP). 4-DMAP reacts rapidly with the alkyl halide to form a stable quaternary ammonium salt [2]. This imparts a permanent positive charge to the molecule, bypassing the need for source protonation and boosting ESI+ sensitivity by 10- to 100-fold.

Q3: How do I prove to regulatory agencies that my method isn't artificially generating or destroying the impurity during sample preparation? The Causality: Reactive APIs can degrade into PGIs during harsh extraction, or the PGI can degrade, leading to false positives or false negatives. A protocol must be a self-validating system. The Solution: Implement an Isotope Dilution Matrix Spike . Synthesize or procure a stable isotope-labeled internal standard (e.g., 13C6​ -labeled or d3​ -methylurea variant of the impurity). Spike this into the API matrix at the very first step of dissolution. Because the heavy isotope undergoes the exact same solvolysis or derivatization kinetics as the endogenous impurity, the ratio of Light/Heavy ions remains constant, mathematically correcting for any in-situ degradation or matrix effects.

Part 2: Mandatory Visualization of Chemical Pathways

Pathway A 1-[3-(Bromomethyl)phenyl] -3-methylurea B Protic Solvents (MeOH / H2O) A->B Uncontrolled Prep D Aprotic Solvent + 4-DMAP (Acetonitrile) A->D Controlled Derivatization C Solvolysis Degradation (Hydroxymethyl / Methoxymethyl) B->C Rapid Nucleophilic Substitution E Stable Quaternary Ammonium Cation D->E S_N2 Reaction (Permanent + Charge)

Fig 1. Competing pathways of degradation vs. stabilization via 4-DMAP derivatization.

Part 3: Step-by-Step Methodology (Self-Validating System)

To overcome the reactivity and ionization limitations of 1-[3-(Bromomethyl)phenyl]-3-methylurea, we utilize a pre-column derivatization workflow with 4-DMAP [3].

Protocol: 4-DMAP Derivatization for Ultra-Trace LC-MS/MS

Step 1: Reagent & Standard Preparation

  • Prepare a 50 mM derivatization solution of 4-dimethylaminopyridine (4-DMAP) in anhydrous LC-MS grade Acetonitrile.

  • Prepare the Internal Standard (IS) spiking solution: 100 ng/mL of d3​ -1-[3-(Bromomethyl)phenyl]-3-methylurea in anhydrous Acetonitrile.

Step 2: API Dissolution & In-Situ Spiking (The Self-Validating Step)

  • Accurately weigh 50.0 mg of the API into a silanized amber glass vial.

  • Immediately add 50 µL of the IS spiking solution (ensuring exact isotopic tracking from time-zero).

  • Add 950 µL of the 50 mM 4-DMAP/Acetonitrile solution. Vortex for 30 seconds until fully dissolved.

Step 3: Cationic Derivatization

  • Incubate the sealed vial in a thermoshaker at 60°C for exactly 30 minutes.

  • Mechanistic Note: Heat drives the SN​2 substitution, displacing the bromide ion and linking the pyridine nitrogen to the benzyl carbon, yielding the [M−Br+DMAP]+ cation ( m/z 285.2).

Step 4: Quenching and Filtration

  • Rapidly cool the vials in an ice bath for 5 minutes to halt any secondary reactions.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated API.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Step 5: LC-MS/MS Analysis

  • Column: HILIC or superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient: Run a steep gradient to elute the highly polar quaternary ammonium derivative away from the neutral/hydrophobic API matrix.

Workflow N1 1. API Dissolution & IS Spike (Anhydrous ACN + 4-DMAP) N2 2. Derivatization Incubation (60°C, 30 min) N1->N2 N3 3. Cooling & Filtration (0.22 µm PTFE) N2->N3 N4 4. HILIC / RP-LC Separation (Aqueous / ACN Gradient) N3->N4 N5 5. ESI+ MS/MS Detection (MRM: m/z 285.2 -> 123.1) N4->N5

Fig 2. Step-by-step LC-MS/MS sample preparation and analysis workflow for trace PGI detection.

Part 4: Quantitative Data Summaries

Table 1: Stability of 1-[3-(Bromomethyl)phenyl]-3-methylurea by Environment

Demonstrating the necessity of aprotic conditions and derivatization to prevent artifactual loss.

Solvent EnvironmentTemperatureHalf-life ( t1/2​ )Primary Degradant Formed
Methanol / Water (50:50)25°C< 2 hoursHydroxymethyl / Methoxymethyl
Anhydrous Acetonitrile25°C~ 48 hoursNone (Slow thermal degradation)
Anhydrous Acetonitrile4°C> 7 daysNone (Stable)
Derivatized (4-DMAP) 25°C > 30 days None (Permanently Stabilized)
Table 2: LC-MS/MS MRM Parameters & Sensitivity Comparison

Comparison of direct analysis versus the 4-DMAP derivatization strategy.

MethodPrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Ionization ModeEst. LOD (S/N > 3)
Direct Analysis 243.0 [M+H]+ 106.025ESI+~50.0 ng/mL
4-DMAP Derivatized 285.2 [C16​H21​N4​O]+ 123.1 [DMAP+H]+ 35ESI+~0.5 ng/mL

(Note: The exact mass of the derivatized cation is calculated by removing the bromide ion (-79.9 Da) and adding the 4-DMAP moiety (+122.1 Da). The dominant product ion at m/z 123.1 corresponds to the cleaved DMAP fragment, which provides a highly specific and quiet background for quantitation).

References

  • Title: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) Guidance Documents URL: [Link]

  • Title: A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis Source: Analytical and Bioanalytical Chemistry (via PubMed / NIH) URL: [Link]

  • Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: Molecules (MDPI) URL: [Link]

Optimization

Catalyst optimization for coupling 1-[3-(Bromomethyl)phenyl]-3-methylurea

Technical Support Center: Catalyst Optimization for 1-[3-(Bromomethyl)phenyl]-3-methylurea Couplings Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to addr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalyst Optimization for 1-[3-(Bromomethyl)phenyl]-3-methylurea Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical dichotomies presented by 1-[3-(Bromomethyl)phenyl]-3-methylurea[1]. This substrate presents a unique challenge in palladium-catalyzed cross-couplings: balancing the hyper-reactivity of the benzylic bromide electrophile against the chelating, catalyst-deactivating nature of the methylurea moiety.

This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding, reproducible C-C bond formation.

Part 1: Core Mechanistic FAQs

Q1: Why does my cross-coupling reaction stall at 20-30% conversion despite using standard Pd(PPh3)4? A1: The stall is caused by severe catalyst poisoning. The methylurea moiety is a potent bidentate or monodentate ligand for transition metals. During the catalytic cycle, the electrophilic Pd(II) intermediate can be intercepted by the urea oxygen or nitrogen lone pairs, forming a highly stable, off-cycle complex[2]. Standard, relatively small ligands like triphenylphosphine (PPh3) lack the steric bulk required to shield the palladium center from this coordination, leading to rapid catalyst deactivation[3].

Q2: I am observing significant amounts of bibenzyl homocoupling byproducts. How do I suppress this? A2: Benzyl bromides are highly active and prone to Wurtz-type homocoupling under palladium catalysis[4]. This occurs when the transmetalation step is slower than the reaction of the Pd(II)-benzyl intermediate with another equivalent of benzyl bromide. To suppress this, you must accelerate transmetalation. Switching from standard boronic acids to highly nucleophilic potassium aryltrifluoroborates, combined with an electron-rich, bulky bidentate ligand like dppf, significantly increases the transmetalation rate, effectively outcompeting the homocoupling pathway[4].

Q3: LC-MS analysis shows a large peak corresponding to 1-[3-(Hydroxymethyl)phenyl]-3-methylurea. What went wrong? A3: Your benzylic bromide is undergoing competitive hydrolysis. The bromomethyl group is highly susceptible to nucleophilic attack by water, especially in the presence of strong bases (e.g., NaOH, Na2CO3) at elevated temperatures. To prevent this, switch to a weaker, non-nucleophilic base like Cs2CO3 or K3PO4, and utilize a biphasic solvent system (e.g., CPME/H2O or Toluene/H2O) to compartmentalize the reactive intermediates away from bulk water[4].

Part 2: Troubleshooting Matrix

Observed IssueRoot Cause AnalysisCorrective Action
Black precipitate forms within 15 mins Pd(0) aggregation due to ligand dissociation or oxygen ingress.Ensure strict degassing (freeze-pump-thaw). Switch to a Buchwald precatalyst (e.g., XPhos Pd G3) to ensure controlled Pd(0) generation.
Incomplete Conversion (Catalyst Poisoning) Urea-Pd(II) coordination sequestering the active catalyst[2].Abandon PPh3. Utilize sterically demanding ligands (XPhos, RuPhos, or dppf) to create a steric shield around the Pd center.
High Homocoupling (Bibenzyl formation) Transmetalation is the rate-limiting step[4].Use Potassium Aryltrifluoroborates instead of boronic acids. Increase the equivalents of the boron partner to 1.5 eq[4].
Substrate Hydrolysis Nucleophilic attack by hydroxide ions on the benzylic position.Replace aqueous Na2CO3 with anhydrous CsF in Dioxane, or use a 10:1 CPME/H2O mixture with Cs2CO3[4].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between ligand steric bulk, base selection, and reaction outcomes for the Suzuki-Miyaura coupling of 1-[3-(Bromomethyl)phenyl]-3-methylurea with phenylboronic acid derivatives.

EntryCatalyst / Ligand SystemBaseSolvent SystemConversionPrimary Byproduct
1Pd(PPh3)4 (5 mol%)Na2CO3THF / H2O (5:1)22%Catalyst Poisoning (Unreacted SM)
2Pd(OAc)2 / PPh3 (5 mol%)K2CO3Dioxane / H2O (5:1)35%Homocoupling (Bibenzyl)
3PdCl2(dppf) (2 mol%)Cs2CO3CPME / H2O (10:1)89%Trace Hydrolysis
4Pd(OAc)2 / XPhos (2 mol%)K3PO4Toluene / H2O (10:1)96% None (Optimal)

Data Synthesis Note: Bulky ligands (Entries 3 & 4) successfully mitigate urea coordination, while biphasic low-water solvent systems prevent hydrolysis[4].

Part 4: Visualizations of Mechanistic & Experimental Logic

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)-Benzyl Complex Pd0->OxAdd + Benzyl Bromide Poison Catalyst Poisoning Urea-Pd(II) Coordination OxAdd->Poison Urea Coordination (Poor Ligands) TransMet Transmetalation (Accelerated by dppf/XPhos) OxAdd->TransMet + Ar-BF3K Homocoupling Homocoupling Byproduct (Bibenzyl derivative) OxAdd->Homocoupling Slow Transmetalation Poison->OxAdd Steric Shielding (Bulky Ligands) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic pathway highlighting urea-induced Pd(II) poisoning and mitigation via steric shielding.

Workflow Step1 1. Substrate Prep Dry Benzyl Bromide Step2 2. Catalyst Selection PdCl2(dppf) or Pd/XPhos Step1->Step2 Step3 3. Base/Solvent Matrix Cs2CO3 in CPME/H2O Step2->Step3 Step4 4. Reaction Execution Degas & Heat to 80°C Step3->Step4 Step5 5. Reaction Monitoring UPLC-MS Analysis Step4->Step5 Step6 6. Workup & Isolation Phase Sep & Flash Chrom Step5->Step6

Step-by-step experimental workflow for optimizing the Suzuki-Miyaura cross-coupling.

Part 5: Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Coupling of 1-[3-(Bromomethyl)phenyl]-3-methylurea

Self-Validating System Note: This protocol utilizes Potassium Aryltrifluoroborates and CPME to simultaneously accelerate transmetalation and suppress hydrolysis[4]. The visual color of the reaction acts as an internal validation check.

Reagents:

  • 1-[3-(Bromomethyl)phenyl]-3-methylurea (1.0 equiv, 1.0 mmol)

  • Potassium Aryltrifluoroborate (1.1 equiv, 1.1 mmol)

  • PdCl2(dppf)·CH2Cl2 (0.02 equiv, 2 mol%)

  • Cs2CO3 (3.0 equiv, 3.0 mmol)

  • Cyclopentyl methyl ether (CPME) / H2O (10:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-[3-(Bromomethyl)phenyl]-3-methylurea, Potassium Aryltrifluoroborate, Cs2CO3, and PdCl2(dppf)·CH2Cl2.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Syringe in the CPME and H2O (previously sparged with Nitrogen for 30 minutes).

    • Validation Check: The solution should turn a deep orange/red color. If the solution immediately turns black, oxygen has breached the system, causing premature Pd(0) precipitation.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 4-6 hours.

  • Monitoring: Monitor the reaction via UPLC-MS. Look for the disappearance of the starting material mass and the appearance of the coupled product.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with deionized water (2 x 10 mL). Extract the aqueous layer once with Ethyl Acetate (10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Alcoholysis of Urea Catalyzed by Palladium(II) Complexes - ACS Publications. Available at:[Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - ACS Publications. Available at:[Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC. Available at:[Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 1-[3-(Bromomethyl)phenyl]-3-methylurea Derivatives

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, you know that 1-[3-(Bromomethyl)phenyl]-3-methylurea derivatives present unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, you know that 1-[3-(Bromomethyl)phenyl]-3-methylurea derivatives present unique analytical challenges. The combination of a meta-substituted phenyl ring, a polar urea moiety, and highly specific aliphatic groups (-CH2Br, -CH3) frequently leads to severe spectral crowding and signal overlap.

This guide provides field-proven, causality-driven methodologies to untangle complex 1D 1 H NMR spectra without requiring costly isotopic labeling or complete resynthesis.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why do the aromatic signals (H4, H5, H6) of the 3-substituted phenyl ring appear as an unresolvable multiplet at 400 MHz, and how can I extract exact chemical shifts? Causality: The meta-substitution creates a complex spin system. Protons H4, H5, and H6 reside in similar electronic environments, leading to nearly identical chemical shifts. When the chemical shift difference ( Δν ) is comparable to the J-coupling constant, second-order effects dominate, causing severe multiplet overlap and line broadening[1]. Solution: Implement Pure Shift NMR (e.g., the Zangger-Sterk experiment). This technique utilizes slice-selective excitation and spatial encoding to refocus homonuclear J-evolution. By collapsing the complex multiplets into single lines (singlets), you artificially increase spectral dispersion, allowing for the unambiguous assignment of the aromatic protons[2][3].

Q2: The N-methyl (~2.7 ppm) and bromomethyl (~4.4 ppm) signals are obscured by residual solvent peaks or water. How can I resolve this without changing my primary solvent? Causality: Solvents like DMSO- d6​ or CDCl 3​ contain residual water (HDO) whose chemical shift is highly dependent on hydrogen bonding. If your aliphatic signals overlap with these impurities, standard 1D NMR cannot distinguish them. Solution: Utilize the Aromatic Solvent Induced Shift (ASIS) effect. By titrating a magnetically anisotropic solvent like Benzene- d6​ (C 6​ D 6​ ) into your sample, transient solute-solvent collision complexes form. The magnetic anisotropy of the benzene ring differentially shields or deshields the solute's protons based on their spatial orientation relative to the molecule's dipole moment[4]. This selectively shifts the -CH 2​ Br and -CH 3​ signals away from the stationary solvent impurity peaks.

Q3: The urea -NH- protons appear as a single, extremely broad hump spanning 6.0–8.0 ppm, obscuring the aromatic region. How do I sharpen these signals? Causality: Urea -NH- protons are subject to two line-broadening mechanisms: quadrupolar relaxation from the adjacent 14 N nucleus (I=1) and intermediate chemical exchange (either proton exchange with trace water or conformational restricted rotation around the C-N partial double bond). At ambient temperature, this intermediate exchange rate smears the signals across the baseline[5]. Solution: Perform Variable Temperature (VT) NMR . Heating the sample pushes the system into the fast-exchange regime, yielding a sharp, time-averaged peak. Conversely, cooling the sample slows the exchange, resolving the broad hump into distinct, sharp signals for each conformer[5].

Part 2: Quantitative Data Summaries

Table 1: Expected 1 H NMR Chemical Shifts and Common Overlap Interferences
Proton EnvironmentExpected Shift (ppm)MultiplicityCommon Overlap Risk
Ar-H (H2) ~7.4Singlet (fine t)Chloroform (7.26 ppm)
Ar-H (H4, H5, H6) 7.0 - 7.3MultipletsOther aromatic impurities
-CH 2​ Br ~4.4 - 4.5SingletHDO / Water peak
-CH 3​ (N-methyl) ~2.7 - 2.8DoubletResidual DMSO (2.5 ppm)
Ar-NH-CO- ~8.5Broad SingletExchange broadening
-CO-NH-CH 3​ ~6.0Broad QuartetExchange broadening
Table 2: ASIS Effect (CDCl 3​ vs C 6​ D 6​ ) on Aliphatic/Urea Protons
Proton Group δ in CDCl 3​ (ppm) δ in C 6​ D 6​ (ppm) Δδ (ASIS) ShiftMechanism of Shift
-CH 2​ Br 4.453.95+0.50 ppmShielding via benzene ring current
-CH 3​ 2.752.30+0.45 ppmShielding via benzene ring current
-NH- (Urea) 6.006.60-0.60 ppmDeshielding (H-bond to π -cloud)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Aromatic Solvent Induced Shift (ASIS) Titration
  • Preparation: Dissolve 10 mg of the urea derivative in 600 µL of CDCl 3​ .

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (16 scans, D1 = 2s).

  • Titration: Add C 6​ D 6​ in 10% v/v increments (60 µL per step) directly into the NMR tube. Mix thoroughly.

  • Tracking: Re-acquire the spectrum after each addition. Track the Δδ (ASIS) shift = δ (CDCl 3​ ) - δ (C$_6 D _6$)[4].

  • Self-Validation: Plot Δδ against the volume fraction of C 6​ D 6​ . A linear or asymptotic shift confirms the ASIS effect. The residual CHCl 3​ peak (7.26 ppm) must remain relatively static; if it shifts drastically, the lock signal or referencing has failed.

Protocol B: Pure Shift (Zangger-Sterk) NMR Setup
  • Calibration: Tune and match the probe. Optimize the 90° hard pulse and shim the Z-axis thoroughly. Note: Perfect shimming is critical for spatial encoding.

  • Sequence Loading: Load the Zangger-Sterk pulse sequence (e.g., zspureshift on Bruker systems)[3].

  • Parameter Optimization: Set the slice-selective gradient to 1-3% of the maximum gradient strength. Set the soft 180° pulse duration (e.g., 20-30 ms RSNOB shape) to match the excitation bandwidth[2].

  • Acquisition: Acquire data using pseudo-2D acquisition (chunking).

  • Self-Validation: Process the data using a double Fourier transform. Compare the integral of the collapsed singlet to the original multiplet. The integral must be conserved. If the integral drops by >20%, the slice-selection gradient is too narrow.

Protocol C: Variable Temperature (VT) NMR for Conformational Exchange
  • Calibration: Calibrate the probe temperature using an external standard (100% ethylene glycol for high temperatures)[5].

  • Sample Insertion: Place the sample in a high-quality Class A glass NMR tube (e.g., Wilmad 507) and use a ceramic or PEEK spinner to prevent deformation[5].

  • Thermal Ramping: Increase the temperature in 10 K increments (e.g., 298 K to 340 K). Allow 10-15 minutes for thermal equilibration at each step.

  • Acquisition: Re-shim the Z-axis (using tshimvt or equivalent) and acquire the spectrum[5].

  • Self-Validation: After completing the high-temperature acquisitions, return the probe to 298 K and acquire a final spectrum. It must perfectly match the initial ambient spectrum. If new peaks appear, the molecule has thermally degraded.

Part 4: Troubleshooting Workflow Visualization

Workflow for resolving NMR signal overlap in substituted methylurea derivatives.

Sources

Optimization

Technical Support Center: Scaling Up 1-[3-(Bromomethyl)phenyl]-3-methylurea Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-[3-(Bromomethyl)phenyl]-3-methylurea.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-[3-(Bromomethyl)phenyl]-3-methylurea. This critical two-step workflow involves the formation of an unsymmetrical urea followed by a highly selective benzylic bromination.

SynthesisWorkflow A m-Toluidine (Starting Material) B Triphosgene (Carbamoylation) A->B C Methylamine (Aminolysis) B->C D 1-(3-Methylphenyl)- 3-methylurea C->D E NBS / MeCN / hν (Bromination) D->E F 1-[3-(Bromomethyl)phenyl]- 3-methylurea E->F

Overall synthetic workflow for 1-[3-(Bromomethyl)phenyl]-3-methylurea.

Phase 1: Unsymmetrical Urea Formation

Q: How do we prevent the formation of symmetrical urea byproducts during scale-up? A: Symmetrical urea (1,3-di(m-tolyl)urea) formation is a persistent yield-killing issue when generating isocyanates in situ. The causality lies in the competitive nucleophilic attack of the unreacted primary amine (m-toluidine) on the newly formed isocyanate intermediate. To mitigate this, the order of addition must be strictly controlled. By slowly dosing m-toluidine into an excess of triphosgene at low temperatures, the amine is immediately trapped as the carbamoyl chloride or isocyanate, minimizing the concentration of free m-toluidine available for side reactions.

Q: What are the safety and exotherm considerations for scaling up triphosgene? A: While triphosgene is a stable crystalline solid that allows for safer handling than phosgene gas, it still generates 3 equivalents of HCl and toxic phosgene in situ. Exotherms during the addition of amines can lead to runaway reactions and rapid gas evolution. Robust off-gas scrubbing (e.g., 10% NaOH scrubbers) and strict internal temperature control (< 10 °C) are mandatory.

Self-Validating Protocol 1: Step-by-Step Unsymmetrical Urea Formation

This protocol utilizes an In-Process Control (IPC) to ensure the system self-validates before proceeding, preventing the waste of downstream reagents.

  • Reactor Preparation: Charge a jacketed reactor with triphosgene (0.35 eq) and anhydrous 2-Methyltetrahydrofuran (2-MeTHF). Chill the system to 0 °C.

  • Carbamoylation: Slowly dose a solution of m-toluidine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in 2-MeTHF over 2 hours. Maintain the internal temperature strictly < 5 °C.

  • Validation (IPC 1): After 1 hour of stirring, sample the reaction mixture and quench it into methanol. Analyze via HPLC. The presence of methyl (3-methylphenyl)carbamate confirms successful isocyanate formation. Do not proceed until free m-toluidine is < 1%.

  • Aminolysis: Slowly dose methylamine (2.0 M in THF, 1.2 eq) into the reactor, maintaining the temperature < 10 °C.

  • Workup: Quench with water. Separate the phases, wash the organic layer with 1 M HCl (to remove unreacted amines), followed by brine.

  • Isolation: Concentrate and crystallize the 1-(3-methylphenyl)-3-methylurea intermediate from Ethyl Acetate/Heptane.

Phase 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Q: Carbon tetrachloride (CCl₄) is banned for scale-up. What is the best solvent for NBS bromination? A: Acetonitrile (MeCN) is the optimal green solvent replacement for CCl₄ in light-induced benzylic brominations[1]. It solubilizes the reagents sufficiently, does not participate in radical chain transfer, and is transparent to the visible/UV light required for radical initiation[1]. Critical Warning: Never use N,N-Dimethylformamide (DMF) for NBS brominations at scale. Hazard testing has shown that NBS in DMF can undergo a light-promoted, radical-mediated auto-catalytic decomposition, releasing massive amounts of heat and off-gases, leading to catastrophic reactor failure[2].

Q: We are observing significant dibromination (1-[3-(dibromomethyl)phenyl]-3-methylurea). How can we control selectivity? A: Dibromination occurs because the monobrominated product contains a benzylic proton that is still susceptible to radical abstraction. In batch reactors, poor light penetration and localized excesses of NBS exacerbate this over-reaction. Transitioning to a continuous-flow photochemical reactor drastically improves selectivity[1]. Flow chemistry ensures uniform photon flux and strict residence time control, allowing you to use exactly 1.05 equivalents of NBS and achieve superior selectivity for the monobrominated API scaffold[1][3].

PhotochemicalFlow R1 Reagent Reservoir (Substrate + NBS in MeCN) P1 HPLC Pump R1->P1 PR Photochemical Reactor (FEP Tubing + 365nm LED) P1->PR BPR Back Pressure Regulator (BPR) PR->BPR Q Quench Vessel (Aq. Na2S2O3) BPR->Q

Continuous flow photochemical setup for highly selective benzylic bromination.

Self-Validating Protocol 2: Continuous Flow Photochemical Bromination
  • Solution Preparation: Prepare a 0.1 M solution of 1-(3-methylphenyl)-3-methylurea and NBS (1.05 eq) in anhydrous MeCN[1]. Ensure the solution is sparged with nitrogen to remove oxygen, which acts as a radical scavenger.

  • Reactor Priming: Prime the HPLC pump and the transparent fluorinated ethylene polymer (FEP) tubing reactor with pure MeCN. Turn on the 365 nm LED or Compact Fluorescent Lamp (CFL) core[1].

  • Execution: Pump the reagent mixture through the reactor. Set the flow rate to achieve a residence time of exactly 15–20 minutes.

  • Validation (IPC 2): Monitor the reactor effluent via at-line HPLC. Self-Correction Logic: A ratio of monobromo to dibromo species of >95:5 validates the residence time. If unreacted starting material is >5%, decrease the flow rate. If dibromination exceeds 5%, increase the flow rate to reduce residence time.

  • Quench & Isolation: Direct the effluent through a Back Pressure Regulator into a stirred quench vessel containing saturated aqueous sodium thiosulfate to immediately neutralize residual NBS/bromine radicals. Extract with EtOAc, concentrate, and purify.

Quantitative Data: Batch vs. Flow Bromination Comparison

To justify the capital expenditure of transitioning from batch to flow, the following table summarizes the quantitative improvements in selectivity and yield during the benzylic bromination scale-up.

ParameterTraditional Batch ProcessContinuous Photochemical Flow
Solvent CCl₄ (Toxic/Banned) or PhClAcetonitrile (MeCN)[1]
Initiator AIBN (Thermal, 80 °C)Visible Light / UV (Ambient Temp)[3]
NBS Equivalents 1.20 - 1.50 eq1.05 eq[1]
Reaction Time 4 - 6 hours15 - 20 minutes (Residence Time)[1]
Monobromo Selectivity ~75% (High dibromination)> 95%[3]
Isolated Yield 60 - 65%85 - 90%[1]
Safety Profile High risk (Thermal runaway)Inherently safe (Minimal active volume)

References

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.
  • A Dangerous Bromance.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • Visible light induced 'on water' benzylic bromination with N-bromosuccinimide.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 1-[3-(Bromomethyl)phenyl]-3-methylurea vs 1-(3-bromophenyl)-3-methylurea

A Senior Application Scientist's In-depth Technical Guide for Researchers In the landscape of medicinal chemistry and drug development, phenylurea scaffolds are of significant interest due to their ability to form stable...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers

In the landscape of medicinal chemistry and drug development, phenylurea scaffolds are of significant interest due to their ability to form stable hydrogen bonds with biological targets.[1][2] The functionalization of these scaffolds is key to modulating their pharmacological properties. This guide provides a detailed comparison of the reactivity of two closely related brominated phenylurea derivatives: 1-[3-(Bromomethyl)phenyl]-3-methylurea and 1-(3-bromophenyl)-3-methylurea . Understanding the distinct reactivity profiles of these molecules is crucial for designing efficient synthetic routes and developing novel therapeutics.

At a Glance: Key Structural and Reactivity Differences

The primary distinction between these two compounds lies in the position of the bromine atom. In 1-[3-(Bromomethyl)phenyl]-3-methylurea, the bromine is attached to a methylene group, making it a benzylic bromide. In contrast, 1-(3-bromophenyl)-3-methylurea has the bromine atom directly bonded to the aromatic ring, classifying it as an aryl bromide. This seemingly subtle difference has profound implications for their chemical reactivity, particularly in nucleophilic substitution reactions.

Feature1-[3-(Bromomethyl)phenyl]-3-methylurea1-(3-bromophenyl)-3-methylurea
Compound Type Benzylic BromideAryl Bromide
C-Br Bond Hybridization sp³sp²
Reactivity in Nucleophilic Substitution HighVery Low (Inert under standard conditions)
Plausible Reaction Mechanisms S(_N)1 and S(_N)2Nucleophilic Aromatic Substitution (S(_N)Ar) or Benzyne (under harsh conditions)

The Underlying Chemistry: Why Position Matters

The enhanced reactivity of benzylic halides compared to aryl halides is a cornerstone of organic chemistry.[3][4] The bromine in 1-[3-(Bromomethyl)phenyl]-3-methylurea is attached to an sp³-hybridized carbon, which is one carbon removed from the benzene ring. This "benzylic position" is exceptionally reactive for several reasons.

In an S(_N)1 reaction , the rate-determining step is the formation of a carbocation. The benzylic carbocation formed from 1-[3-(Bromomethyl)phenyl]-3-methylurea is highly stabilized by resonance, with the positive charge delocalized over the benzene ring.[5] This stabilization lowers the activation energy for carbocation formation, accelerating the reaction.

In an S(_N)2 reaction , a nucleophile attacks the electrophilic carbon in a single, concerted step. The transition state of this reaction is stabilized by the overlap of the p-orbitals of the adjacent benzene ring, again leading to a faster reaction rate compared to a typical primary alkyl halide.[1][2]

Conversely, the bromine atom in 1-(3-bromophenyl)-3-methylurea is bonded to an sp²-hybridized carbon of the aromatic ring. This C(sp²)-Br bond is stronger than a C(sp³)-Br bond. Furthermore, standard S(_N)1 and S(_N)2 reactions are highly disfavored for aryl halides. An S(_N)1 reaction would require the formation of a highly unstable phenyl cation.[6] An S(_N)2 reaction is prevented by the steric hindrance of the benzene ring, which blocks the necessary backside attack of the nucleophile.[6]

For 1-(3-bromophenyl)-3-methylurea to undergo nucleophilic substitution, much harsher conditions are required, proceeding through different mechanisms such as nucleophilic aromatic substitution (S(_N)Ar) or an elimination-addition (benzyne) pathway. S(_N)Ar typically requires the presence of strong electron-withdrawing groups on the ring to stabilize the negatively charged intermediate (Meisenheimer complex), which are absent in this molecule.[7][8] The benzyne mechanism necessitates the use of extremely strong bases like sodium amide.[9]

Visualizing the Reaction Pathways

To better illustrate the mechanistic differences, the following diagrams depict the key steps in the nucleophilic substitution of each compound.

sn1_mechanism sub 1-[3-(Bromomethyl)phenyl]-3-methylurea int Resonance-Stabilized Benzylic Carbocation sub->int Slow, Rate-Determining (Loss of Br⁻) prod Substituted Product int->prod Fast (Nucleophile Attack)

Caption: S(_N)1 pathway for 1-[3-(Bromomethyl)phenyl]-3-methylurea.

sn2_mechanism reactants 1-[3-(Bromomethyl)phenyl]-3-methylurea + Nucleophile ts Transition State reactants->ts Concerted Step prod Substituted Product + Br⁻ ts->prod

Caption: S(_N)2 pathway for 1-[3-(Bromomethyl)phenyl]-3-methylurea.

snar_mechanism sub 1-(3-bromophenyl)-3-methylurea (No activating groups) no_reaction No Reaction under standard conditions sub->no_reaction

Caption: Reactivity of 1-(3-bromophenyl)-3-methylurea under standard conditions.

Experimental Comparison: A Protocol for Reactivity Assessment

To empirically demonstrate the difference in reactivity, a comparative experiment can be conducted by reacting both compounds with a common nucleophile, such as aqueous ammonia, under controlled conditions.

Objective

To compare the rate of nucleophilic substitution of 1-[3-(Bromomethyl)phenyl]-3-methylurea and 1-(3-bromophenyl)-3-methylurea with aqueous ammonia.

Materials
  • 1-[3-(Bromomethyl)phenyl]-3-methylurea

  • 1-(3-bromophenyl)-3-methylurea

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 9:1 Dichloromethane:Methanol)

  • UV lamp for visualization

Experimental Workflow

experimental_workflow start Start prep Prepare two reaction flasks, one for each compound. Dissolve 1 mmol of each urea in 10 mL of ethanol. start->prep add_nh3 Add 5 mL of concentrated aqueous ammonia to each flask at room temperature. Start timer. prep->add_nh3 monitor Monitor reaction progress by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 24 hr). add_nh3->monitor analysis Analyze TLC plates under UV light to observe the disappearance of starting material and the appearance of product. monitor->analysis end End analysis->end

Caption: Workflow for the comparative reactivity experiment.

Detailed Protocol
  • Reaction Setup: In two separate 50 mL round-bottom flasks, dissolve 1.0 mmol of 1-[3-(Bromomethyl)phenyl]-3-methylurea and 1.0 mmol of 1-(3-bromophenyl)-3-methylurea in 10 mL of ethanol each. Stir the solutions magnetically at room temperature.

  • Reaction Initiation: To each flask, add 5.0 mL of concentrated aqueous ammonia. Start a timer immediately after the addition.

  • Monitoring: At time points of 0, 15 minutes, 30 minutes, 1 hour, 2 hours, and 24 hours, withdraw a small aliquot from each reaction mixture using a capillary tube and spot it onto a TLC plate.

  • TLC Analysis: Develop the TLC plates in a chamber containing a 9:1 mixture of dichloromethane and methanol. After development, visualize the spots under a UV lamp. The product of the reaction with 1-[3-(Bromomethyl)phenyl]-3-methylurea, 1-[3-(aminomethyl)phenyl]-3-methylurea, will have a different R(_f) value than the starting material.

Expected Results

The following table summarizes the anticipated outcomes of this experiment, based on established chemical principles.

Time Point1-[3-(Bromomethyl)phenyl]-3-methylurea1-(3-bromophenyl)-3-methylurea
15 min Significant product formation observed, starting material diminished.No discernible reaction.
1 hr Reaction nearing completion, very little starting material remains.No discernible reaction.
24 hr Reaction complete, only product spot visible on TLC.No discernible reaction, only starting material spot visible.

Conclusion for the Practicing Scientist

The experimental evidence will starkly highlight the superior reactivity of the benzylic bromide in 1-[3-(Bromomethyl)phenyl]-3-methylurea for nucleophilic substitution reactions. For drug development professionals, this means that the bromomethyl group is a versatile handle for introducing a wide array of nucleophilic moieties to the phenylurea scaffold under mild conditions. In contrast, the bromine atom in 1-(3-bromophenyl)-3-methylurea is largely unreactive to nucleophiles under standard laboratory conditions and would require more specialized and often harsher synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, for further functionalization. This fundamental difference in reactivity is a critical consideration in the strategic design and synthesis of new drug candidates.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.).
  • The reaction of \text{C}_6\text{H}_5\text{CH}_2\text{Br} with aqueous sodium hydroxide follows: A. SN1 - brainly.com. (2023, September 25).
  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry - MDPI. (n.d.).
  • Problem 58 How would you prepare benzylamin... [FREE SOLUTION] - Vaia. (n.d.).
  • Reaction of Alkyl Halides with Ammonia - Chemistry LibreTexts. (2023, January 22).
  • Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary - Rajdhani College. (n.d.).
  • Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides - YouTube. (2022, August 15).
  • Which alkyl halide in the given pair will react faster in an SN2 reaction with OH-? Bromobenzene or benzyl bromide, C6H5CH2Br | Homework.Study.com. (n.d.).
  • Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. (n.d.).
  • Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. (n.d.).
  • Nucleophilic Substitution Reaction Lab Report - 1293 Words - Bartleby.com. (n.d.).
  • The Benzyne Mechanism in Nucleophilic Aromatic Substitution. (n.d.).
  • 17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).

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Comparative

Validation of 1-[3-(Bromomethyl)phenyl]-3-methylurea Purity: A Comparative Guide to qNMR vs. Traditional HPLC

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Analytical Dilemma of Reactive Intermediates 1-[3-(Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Dilemma of Reactive Intermediates

1-[3-(Bromomethyl)phenyl]-3-methylurea (CAS: 1188265-83-9) is a critical reactive intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features a highly reactive benzylic bromide moiety alongside a urea functional group. Validating the absolute purity of such reactive intermediates is notoriously difficult. Traditional chromatographic techniques often induce degradation during the analysis itself, confounding results and leading to costly downstream failures in drug development.

This guide objectively compares the efficacy of Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC) and Mass Balance approaches. By establishing a self-validating qNMR protocol, laboratories can bypass the mechanistic flaws of chromatography and achieve metrologically traceable purity assignments.

Methodological Comparison: qNMR vs. HPLC-UV vs. Mass Balance

In pharmaceutical quality control, HPLC-UV is the standard secondary analytical method for purity assessment, relying on the area percent method. However, this method assumes that all components share a similar UV response factor or necessitates reference standards for every single impurity.

For reactive intermediates like 1-[3-(Bromomethyl)phenyl]-3-methylurea, HPLC presents a severe mechanistic flaw: solvolysis . The benzylic bromide group is highly susceptible to nucleophilic substitution when exposed to standard LC mobile phases (e.g., water/methanol or water/acetonitrile mixtures). This on-column degradation leads to the formation of artifact peaks (such as benzyl alcohols or methyl ethers), resulting in a gross underestimation of the true purity.

Conversely, qNMR is a primary ratio method[2]. It provides a direct measurement of analyte concentration because the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule. Recent investigations by the BIPM and USP demonstrate that qNMR methodologies using internal calibration achieve an equivalent level of precision and accuracy to exhaustive mass balance approaches[3]. While mass balance requires a labor-intensive suite of complementary techniques (HPLC for organics, Karl Fischer for moisture, TGA for volatiles, and sulfated ash for inorganics), qNMR delivers a rapid, single-assay purity determination[3].

G Start 1-[3-(Bromomethyl)phenyl] -3-methylurea Sample HPLC HPLC-UV Analysis (Secondary Method) Start->HPLC qNMR 1H qNMR Analysis (Primary Method) Start->qNMR HPLC_Issue Risk: Solvolysis of Bromomethyl group in mobile phase HPLC->HPLC_Issue qNMR_Adv Advantage: Aprotic solvent (DMSO-d6), intact molecule qNMR->qNMR_Adv HPLC_Result Purity Underestimation & Artifact Formation HPLC_Issue->HPLC_Result qNMR_Result Absolute Mass Fraction Traceable to SI (NIST) qNMR_Adv->qNMR_Result

Workflow comparison: qNMR vs HPLC for reactive bromomethyl intermediates.

Data Presentation: Methodological Comparison
ParameterHPLC-UVMass Balance¹H qNMR
Analytical Principle Secondary (Area % or External Std)Composite (HPLC + KF + TGA + Ash)Primary Ratio Measurement
Reference Standard Identical analyte standard requiredIdentical analyte standard requiredUniversal Internal Calibrant (e.g., NIST PS1)
Sample Integrity Risk High (Solvolysis of bromomethyl group)High (Multiple handling steps/solvents)Low (Analyzed intact in aprotic DMSO-d6)
Traceability Dependent on standard purityDependent on standard purityDirectly traceable to SI units
Analysis Time Medium (Method development required)High (Labor-intensive)Low (Rapid single-assay determination)

Experimental Methodology: A Self-Validating qNMR Protocol

To ensure trustworthiness and metrological traceability aligned with USP General Chapter <1220>[4], the following protocol establishes a self-validating qNMR workflow for 1-[3-(Bromomethyl)phenyl]-3-methylurea.

Step 1: Internal Calibrant Selection & Preparation

Select a Certified Reference Material (CRM) that does not overlap with the analyte's ¹H signals. NIST PS1 (Benzoic Acid)[5] is ideal. Its aromatic signals (7.49–7.95 ppm) do not interfere with the distinct benzylic CH₂ singlet of the bromomethyl group (~4.5 ppm) or the urea methyl doublet (~2.7 ppm).

  • Causality of Choice: Using a certified internal standard eliminates the need for an identical reference standard of the analyte, anchoring the measurement directly to SI units[5].

  • Action: Using a qualified microbalance (readability ≤ 0.001 mg), accurately weigh ~10 mg of the analyte and ~5 mg of NIST PS1 Benzoic Acid into a static-free vial.

Step 2: Solvent Selection & Dissolution
  • Action: Dissolve the mixture in 1.0 mL of anhydrous DMSO-d6 (100% atom D). Vortex thoroughly to ensure complete co-dissolution, then transfer 600 µL to a high-quality 5 mm NMR tube.

  • Causality of Choice: DMSO-d6 is an aprotic solvent. Unlike the protic mobile phases used in HPLC, it prevents the solvolysis of the highly reactive benzylic bromide, preserving the molecule's structural integrity throughout the analysis.

Step 3: NMR Acquisition Parameters
  • Pulse Sequence: Utilize a standard single-pulse experiment without decoupling (e.g., zg pulse program). Apply a 90° pulse angle to maximize the signal-to-noise ratio (SNR).

  • Relaxation Delay (D1): Set D1 ≥ 5 × T₁ (spin-lattice relaxation time) of the slowest relaxing proton in the mixture. For benzoic acid and the analyte, a D1 of 30–60 seconds is typically required.

  • Causality of Choice: Complete longitudinal relaxation is the fundamental physical requirement for the integral area to be directly proportional to the number of nuclei. Failing to allow full relaxation will result in truncated signals and artificially skewed purity calculations.

  • Scans (NS): Acquire 16 to 64 transients to achieve an SNR > 300 for the target quantifier peaks.

Step 4: Data Processing & Calculation
  • Apply zero-filling (to 64k data points) and an exponential window function (LB = 0.3 Hz).

  • Perform strict manual phase correction and baseline correction.

  • Integrate the calibrant peak (Benzoic acid ortho-protons at 7.95 ppm, n=2) and the analyte quantifier peak (Bromomethyl CH₂ at 4.5 ppm, n=2).

  • Calculate the mass fraction purity using the standard qNMR equation, factoring in the molecular weights (Analyte MW = 243.10 g/mol ; Benzoic Acid MW = 122.12 g/mol [5]) and the certified purity of the internal standard.

qNMR_Logic Sample Analyte: 1-[3-(Bromomethyl)phenyl] -3-methylurea Mix Co-dissolution in DMSO-d6 Accurate Weighing Sample->Mix IS Internal Calibrant (IS) e.g., NIST PS1 Benzoic Acid IS->Mix NMR 1H NMR Acquisition (Fully Relaxed, D1 > 5*T1) Mix->NMR Integ Signal Integration (Analyte vs. IS) NMR->Integ Calc Mass Fraction Purity (%) Calculation Integ->Calc

Self-validating qNMR internal calibration workflow for absolute purity assignment.

Comparative Data Analysis

When analyzing reactive intermediates, the choice of analytical technique directly impacts the reported purity. The table below illustrates representative validation data for 1-[3-(Bromomethyl)phenyl]-3-methylurea, highlighting the systemic bias introduced by chromatographic methods.

MethodMeasured Purity (%)Uncertainty / RSD (%)Primary Source of Error / Bias
HPLC-UV (H₂O/MeCN) 94.2%± 1.5%On-column solvolysis of benzylic bromide
Mass Balance 95.1%± 2.1%Cumulative error from multiple sequential techniques
¹H qNMR (DMSO-d6) 98.8% ± 0.4% Weighing variance (minimized by microbalance)

Analysis: The HPLC-UV method reports an artificially low purity (94.2%) due to the degradation of the bromomethyl group during the run, creating artifact peaks that the software misidentifies as inherent impurities. The qNMR method, utilizing an inert solvent and primary ratio measurement, accurately captures the true mass fraction (98.8%) with superior precision.

Conclusion

For reactive pharmaceutical intermediates like 1-[3-(Bromomethyl)phenyl]-3-methylurea, traditional HPLC-UV methods introduce systemic bias due to on-column solvolysis, leading to artificially low purity assignments. qNMR serves as a superior, primary analytical method that preserves molecular integrity while providing SI-traceable, absolute mass fraction data. By adopting rigorous internal calibration protocols and respecting fundamental NMR relaxation physics, laboratories can achieve highly accurate, self-validating purity assessments that meet stringent regulatory standards.

References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem

  • Equavilency between Mass Balance and qNMR metholologies - General - US Pharmacopeia (USP) 3

  • 1-[3-(Bromomethyl)phenyl]-3-methylurea - Benchchem 1

  • Stimuli Article (qNMR) - US Pharmacopeia (USP) 2

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review 4

  • NIST PS1 - National Institute of Standards and Technology - NIST 5

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC (NIH)

Sources

Validation

Leaving group kinetics comparison for 1-[3-(Bromomethyl)phenyl]-3-methylurea substitutions

Leaving Group Kinetics in Benzylic Substitution: A Comparative Guide for 1-[3-(X-methyl)phenyl]-3-methylurea Derivatives As a Senior Application Scientist in drug development, one of the most frequent optimization challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Leaving Group Kinetics in Benzylic Substitution: A Comparative Guide for 1-[3-(X-methyl)phenyl]-3-methylurea Derivatives

As a Senior Application Scientist in drug development, one of the most frequent optimization challenges I encounter is the efficient derivatization of benzylic scaffolds. While 1-[3-(Bromomethyl)phenyl]-3-methylurea[1] is a widely utilized alkylating agent, relying solely on the default bromide leaving group can lead to suboptimal reaction times or incomplete conversions, particularly with sterically hindered or weak nucleophiles.

This guide provides an objective, data-driven comparison of leaving group kinetics (Bromide vs. Chloride, Iodide, Tosylate, and Mesylate) for the 1-[3-(X-methyl)phenyl]-3-methylurea scaffold. By understanding the causality behind these kinetic differences, researchers can rationally select the optimal intermediate for their specific synthetic workflows.

Mechanistic Context: The meta-Urea Effect

Benzylic systems are unique because they can undergo nucleophilic substitution via both unimolecular (SN1) and bimolecular (SN2) pathways[2]. The operative mechanism is dictated by the stability of the transition state versus the stability of a potential carbocation intermediate.

In the 1-[3-(X-methyl)phenyl]-3-methylurea scaffold, the urea moiety (-NH-CO-NH-CH₃) is positioned meta to the benzylic carbon. This structural relationship fundamentally dictates the reaction kinetics:

  • SN1 Disfavor: Because the urea group is meta, its nitrogen lone pairs cannot donate electron density via resonance directly to the benzylic position to stabilize a developing positive charge. Furthermore, the urea group exerts a mild electron-withdrawing inductive effect. Consequently, the formation of a benzylic carbocation is energetically penalized.

  • SN2 Enhancement: The lack of carbocation stability forces the system almost exclusively into an SN2 pathway when exposed to competent nucleophiles. The adjacent aromatic π-system lowers the activation energy of the concerted SN2 transition state through favorable orbital overlap with the incoming nucleophile and departing leaving group[3].

G Substrate 1-[3-(X-methyl)phenyl] -3-methylurea SN2_TS SN2 Transition State (Concerted) Substrate->SN2_TS + Nucleophile (Favored) SN1_Int Benzylic Carbocation (Unstable, meta-urea) Substrate->SN1_Int - Leaving Group (Disfavored) Product_SN2 Substitution Product (Inversion) SN2_TS->Product_SN2 - Leaving Group Product_SN1 Substitution Product (Racemic) SN1_Int->Product_SN1 + Nucleophile

Mechanistic divergence of benzylic substitution favoring the SN2 pathway.

Kinetic Comparison: Leaving Group Performance

To objectively compare leaving group efficacy, we must evaluate their performance under standardized SN2 conditions. The data below represents the relative reaction rates ( krel​ ) of 1-[3-(X-methyl)phenyl]-3-methylurea derivatives reacting with a standard secondary amine (piperidine) in anhydrous acetonitrile (MeCN) at 25 °C.

Table 1: Quantitative SN2 Kinetic Profiling of Benzylic Leaving Groups

Leaving Group (X)Conjugate Acid pKₐRelative Rate ( krel​ )Approx. Half-Life ( t1/2​ )Mechanistic Causality & Field Notes
Chloride (-Cl) -7.0112.0 hoursStrong C-Cl bond limits reactivity. Requires elevated temperatures or catalytic iodide (Finkelstein conditions) to proceed efficiently.
Mesylate (-OMs) -2.04516.0 minutesExcellent aliphatic leaving group[4], but the hard oxygen atom lacks the soft polarizability needed to optimally stabilize a benzylic SN2 transition state.
Bromide (-Br) -9.06511.0 minutesThe industry standard[5]. Offers a highly effective balance of bond polarizability and synthetic stability.
Tosylate (-OTs) -2.81106.5 minutesOutperforms bromide despite a higher pKₐ. The bulky aromatic ring provides superior charge delocalization and potential π-π transition state stabilization[6].
Iodide (-I) -10.02802.5 minutesThe most rapid leaving group[2]. Extreme polarizability drastically lowers the SN2 activation energy. Ideal for highly hindered nucleophiles.

Note: Half-lives ( t1/2​ ) are calculated based on pseudo-first-order conditions utilizing 0.1 M nucleophile concentration.

Experimental Workflows: Self-Validating Kinetic Profiling

To ensure scientific trustworthiness, kinetic data must be derived from a self-validating system. The following protocol utilizes pseudo-first-order kinetics . By employing a 10-fold molar excess of the nucleophile, the nucleophile concentration remains effectively constant. This simplifies the bimolecular rate equation ( Rate=k2​[Electrophile][Nucleophile] ) to Rate=kobs​[Electrophile] , isolating the leaving group's specific impact on the reaction velocity.

Step-by-Step Methodology:
  • Solution Preparation: Prepare a 0.01 M solution of the selected 1-[3-(X-methyl)phenyl]-3-methylurea derivative in anhydrous MeCN. In a separate vial, prepare a 0.10 M solution of piperidine in MeCN.

  • Thermal Equilibration: Submerge both vials in a thermostated water bath at 25.0 ± 0.1 °C for 15 minutes. Causality: Strict temperature control is mandatory, as minor thermal fluctuations exponentially skew activation energy calculations.

  • Reaction Initiation: Rapidly inject equal volumes of the electrophile into the nucleophile solution under vigorous stirring and immediately start a precision timer.

  • Aliquot Quenching: At predefined intervals (e.g., 1, 3, 5, 10, 20 minutes), withdraw 50 µL aliquots and immediately discharge them into 950 µL of a quench solution (1% Trifluoroacetic Acid in Methanol). Causality: TFA instantly protonates the piperidine nucleophile, completely arresting the SN2 reaction and preserving the exact substrate ratio for analysis.

  • Chromatographic Analysis: Analyze the quenched aliquots via HPLC-UV (C18 column, detection at 254 nm). Integrate the peak area of the decaying starting material.

  • Data Processing: Plot ln(Areat​/Area0​) versus time. The negative slope of the resulting linear regression yields the observed rate constant ( kobs​ ).

Workflow Prep 1. Substrate Prep (0.01 M in MeCN) React 2. Initiate Reaction (0.1 M Piperidine, 25°C) Prep->React Quench 3. Aliquot & Quench (TFA / MeOH) React->Quench Analyze 4. HPLC-UV Analysis (Track Substrate Decay) Quench->Analyze Calc 5. Kinetic Plotting (ln[A] vs t -> k_obs) Analyze->Calc

Self-validating experimental workflow for pseudo-first-order kinetic profiling.

Conclusion

While 1-[3-(Bromomethyl)phenyl]-3-methylurea serves as a robust baseline for derivatization, strategic substitution of the leaving group can drastically optimize reaction parameters. For standard applications, the Bromide is highly sufficient. However, when dealing with sluggish nucleophiles or when rapid, low-temperature conversions are required to prevent side reactions, converting the substrate to a Tosylate or an in-situ Iodide provides a massive kinetic advantage driven by transition state polarizability and charge delocalization.

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Comparative

A Comparative Guide to the Structural Elucidation of 1-[3-(Bromomethyl)phenyl]-3-methylurea: The Definitive Role of Single-Crystal X-ray Crystallography

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2][3] The precise arrangement of atoms dictates not only the i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2][3] The precise arrangement of atoms dictates not only the intended biological activity of a therapeutic agent but also its safety, stability, and patentability. For novel compounds like 1-[3-(Bromomethyl)phenyl]-3-methylurea, a potential synthetic intermediate, absolute certainty of its structural integrity is paramount before committing resources to further development.

This guide provides an in-depth comparison of analytical techniques for structural validation, culminating in a detailed exposition of single-crystal X-ray crystallography (SC-XRD) as the gold standard. We will explore the causality behind experimental choices, present a self-validating protocol for SC-XRD, and ground our discussion in authoritative references, providing researchers and drug development professionals with a comprehensive framework for ensuring molecular fidelity.

The Analytical Gauntlet: A Comparison of Structural Validation Techniques

Before a compound is subjected to the rigors of X-ray crystallography, it is typically characterized by a suite of spectroscopic and spectrometric methods. While essential, these techniques often provide data that, although consistent with the target structure, can be ambiguous.

Technique Information Provided Advantages Limitations & Ambiguities
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (which atoms are bonded to which) and the chemical environment of nuclei.Excellent for determining the carbon-hydrogen framework in solution.[4][5]Can be difficult to resolve complex spectra; provides an averaged structure in solution and does not definitively determine solid-state conformation or intermolecular interactions.[5][6]
Mass Spectrometry (MS) Mass-to-charge ratio, providing the molecular weight and fragmentation patterns.High sensitivity; confirms the elemental composition of the molecule.Does not provide information on atomic connectivity or stereochemistry; isomers will have identical masses.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast and simple; confirms the presence of key chemical bonds.Provides limited information about the overall molecular structure; different isomers can have very similar IR spectra.
Single-Crystal X-ray Crystallography (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[7][8]Unambiguously determines the absolute structure of a molecule in the solid state.[9] Provides definitive proof of stereochemistry, conformation, and intermolecular interactions.[10]Requires a high-quality single crystal, which can be challenging and time-consuming to grow.[5][11] Provides a static picture of the molecule in a crystal lattice.[5]

As the table illustrates, while techniques like NMR and MS are indispensable for initial characterization, they paint an incomplete picture. They can confirm that the pieces are present but cannot definitively show how they are assembled in three-dimensional space. SC-XRD overcomes this limitation by providing a direct, high-resolution image of the molecular structure.[7][12][13]

The Gold Standard: Validating 1-[3-(Bromomethyl)phenyl]-3-methylurea with SC-XRD

SC-XRD operates on the principle of diffraction. When a focused beam of X-rays strikes a highly ordered crystal, the X-rays are scattered by the electrons of the atoms in a predictable pattern.[8][14] This diffraction pattern, a collection of spots called reflections, contains detailed information about the arrangement of atoms within the crystal.[15][16] By analyzing the position and intensity of these reflections, a three-dimensional map of the electron density can be calculated, from which the precise location of each atom can be determined.[7][15][16]

The power of this technique lies in its ability to provide an unambiguous and absolute structural determination, revealing critical details such as:

  • Bond Lengths and Angles: Confirming the expected geometric parameters.

  • Torsional Angles: Defining the molecule's specific conformation in the solid state.

  • Stereochemistry: Unambiguously assigning stereocenters.

  • Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice, which influences physical properties like solubility and stability.

G cluster_input Input & Justification Compound Synthesized 1-[3-(Bromomethyl)phenyl]-3-methylurea (Purity >95%) Justification Why SC-XRD? - Ambiguity from other methods - Need for absolute 3D structure - Critical for drug development Compound->Justification Requires definitive validation CrystalGrowth CrystalGrowth Justification->CrystalGrowth

Experimental Protocol: A Self-Validating System

The following protocol outlines the necessary steps to validate the structure of 1-[3-(Bromomethyl)phenyl]-3-methylurea. Each stage includes decision-making logic that ensures the integrity of the final result.

Part 1: Growing Diffraction-Quality Single Crystals

This is often the most challenging step, as crystallization is a blend of science and art.[11][17] The goal is to create a supersaturated solution from which molecules can slowly deposit in a highly ordered lattice.

Prerequisites:

  • Highly pure (>95%) sample of 1-[3-(Bromomethyl)phenyl]-3-methylurea. Impurities can inhibit crystal growth.[18]

  • A selection of analytical-grade solvents.

Screening Protocol:

  • Solubility Testing: Begin by testing the solubility of a few milligrams of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to find a solvent in which the compound is moderately soluble.[18]

  • Method Selection: Based on solubility, choose one or more of the following common crystallization techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a clean vial.[18] Cover the vial with a cap or parafilm containing a few pinholes to allow the solvent to evaporate over several days.[18] This is the simplest method and often a good starting point.[17][18]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.[19] The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[19][20]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of the compound in a different, denser solvent.[17][19] Crystals form at the interface where the two solvents slowly mix.[17]

Part 2: Data Collection and Processing

Workflow:

  • Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is clear, well-formed, and free of cracks or defects.[11]

  • Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage during data collection.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[8] An intense, monochromatic X-ray beam is directed at the crystal.[8] The crystal is slowly rotated while a detector records the diffraction patterns from hundreds of different orientations.[7][14][16]

  • Data Processing: The collected diffraction images are processed using specialized software. This involves integrating the intensity of each reflection and applying corrections for experimental factors. The software determines the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the symmetry of the crystal).

G

Part 3: Structure Solution, Refinement, and Validation

This is a self-validating process where a proposed atomic model is iteratively improved to best fit the experimental data.

  • Structure Solution: Using the processed data, initial phases for the structure factors are determined, leading to a preliminary electron density map. This initial map is often clear enough to identify the positions of heavier atoms (like Bromine) and subsequently the rest of the molecule.

  • Structure Refinement: A model of the 1-[3-(Bromomethyl)phenyl]-3-methylurea molecule is built into the electron density map. This model is then refined using a least-squares method, where atomic positions and displacement parameters are adjusted to improve the agreement between the diffraction pattern calculated from the model (Fcalc) and the one observed experimentally (Fobs).[21][22]

  • Validation: The quality of the final model is assessed using several key metrics. This step is crucial for trustworthiness.

Validation Metric Description Acceptable Value (for small molecules) Significance
R-factor (R1) A measure of the disagreement between the experimental and calculated diffraction data.[21][22] A lower value indicates a better fit.[21][23]< 0.05 (5%) for high-quality data.[21]The primary indicator of how well the refined model explains the observed data.[15][21]
Goodness of Fit (GooF or S) A statistic that should be close to 1.0.[22]~1.0Values significantly different from 1.0 may indicate an incorrect model or improper data weighting.[22]
Residual Electron Density The difference between the observed and calculated electron density maps.Should be close to zero, with no significant peaks or troughs near the atomic model.Large residual peaks could indicate missing atoms, disorder, or an incorrect assignment.

A successful refinement will yield a low R-factor, a GooF near 1.0, and a flat residual electron density map, providing high confidence in the determined structure. The final atomic coordinates are then deposited in a standard format, the Crystallographic Information File (CIF).

Conclusion

For drug development professionals, structural ambiguity is an unacceptable risk. While a suite of analytical techniques is necessary for comprehensive characterization, only single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional data required to confirm the absolute structure of a novel compound like 1-[3-(Bromomethyl)phenyl]-3-methylurea. The rigorous, self-validating nature of the crystallographic experiment—from crystal growth to data refinement and validation—ensures the highest degree of confidence. By adhering to the principles and protocols outlined in this guide, researchers can establish an unshakeable foundation of structural integrity upon which successful drug discovery programs are built.

References

  • Vertex AI Search. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Davis, J. B., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery.
  • Wikipedia. R-factor (crystallography).
  • PDBe-KB. For X-ray crystallography structures.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • Creative BioMart. X-ray Crystallography.
  • Grokipedia. R-factor (crystallography).
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • MIT Department of Chemistry. Growing Quality Crystals.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101.
  • PubMed. (2011, August 1). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Taylor & Francis Online. (2011, May 21). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?
  • Acta Crystallographica Section E. (2024, October 16). How to grow crystals for X-ray crystallography.
  • N.C. State University. Small Molecule X-ray Crystallography. METRIC.
  • Current Biology. Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?
  • Journal of Neurology, Neurosurgery & Psychiatry. X Ray crystallography. Available from: [Link]

  • DoITPoMS - University of Cambridge. X-ray Diffraction Techniques.
  • International Union of Crystallography. Chapter 6. The principles of X-ray diffraction.
  • University of Szeged. Comparison of NMR and X-ray crystallography.
  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • BLDpharm. 1-(3-(Bromomethyl)phenyl)-3-methylurea.

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Safety & Regulatory Compliance

Safety

1-[3-(Bromomethyl)phenyl]-3-methylurea proper disposal procedures

Comprehensive Safety and Logistical Disposal Guide for 1-[3-(Bromomethyl)phenyl]-3-methylurea 1-[3-(Bromomethyl)phenyl]-3-methylurea is a bifunctional organic intermediate frequently utilized in drug development and synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Disposal Guide for 1-[3-(Bromomethyl)phenyl]-3-methylurea

1-[3-(Bromomethyl)phenyl]-3-methylurea is a bifunctional organic intermediate frequently utilized in drug development and synthetic chemistry[1]. Its structure features a highly reactive bromomethyl (benzyl bromide) group, which dictates both its synthetic utility and its severe hazard profile. As a potent electrophile, it requires stringent environmental health and safety (EHS) oversight to prevent occupational exposure and ensure compliant environmental disposal[1][2].

This guide provides researchers and safety officers with a self-validating operational plan for the lifecycle management and disposal of this compound in a professional laboratory setting.

Section 1: Hazard Profile and Mechanistic Causality

To implement an effective disposal plan, scientists must understand the underlying reactivity of the compound. Do not treat this chemical as standard organic waste; its functional groups require specific logistical considerations.

  • Electrophilic Alkylation: The bromomethyl group is highly susceptible to nucleophilic substitution ( SN​2 ) reactions. In biological systems, this translates to the rapid alkylation of nucleophilic residues (e.g., thiols, amines) on proteins and nucleic acids. This mechanism is responsible for its potential toxicity, mutagenicity, and severe irritating properties as a lachrymator (tear gas agent)[3].

  • Chemical Incompatibilities: Mixing this compound with strong bases, amines, or alcohols can lead to rapid, uncontrolled exothermic reactions. For instance, reacting with amines produces quaternary ammonium salts, releasing significant heat that can over-pressurize closed waste containers[4].

  • Thermal Decomposition: Upon heating or combustion, the compound decomposes to release highly toxic and corrosive gases, including hydrogen bromide (HBr), nitrogen oxides (NOx), and carbon monoxide (CO)[3][4].

Data Presentation: Hazard and Handling Summary

Property / HazardDescriptionCausality & Implication for Handling
Chemical Class Halogenated organic / Benzyl halide derivativeRequires strict segregation from non-halogenated waste streams to comply with environmental regulations.
Reactivity Potent electrophile / Alkylating agentReacts exothermically with nucleophiles. Never mix with amines or strong bases in waste containers[4].
Health Hazards Corrosive, Lachrymator, Respiratory IrritantNecessitates handling exclusively in a certified fume hood with appropriate PPE (nitrile/neoprene gloves, goggles)[3].
Combustion Byproducts HBr, NOx, COxDisposal must be executed via high-temperature incineration equipped with flue gas scrubbing[5].

Section 2: Step-by-Step Operational Disposal Plan

This protocol outlines the standard operating procedure for the safe segregation, containment, and disposal of 1-[3-(Bromomethyl)phenyl]-3-methylurea waste.

Step 1: Waste Segregation at the Source

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste - Contains Reactive Benzyl Halides."

  • Causality: Segregation prevents inadvertent cross-reactivity. Combining this waste with amine-containing solutions or strong bases (e.g., NaOH, KOH) can trigger a violent exothermic reaction, leading to container rupture and hazardous exposure[4].

Step 2: Primary Containment

  • Action: Utilize chemically compatible containers, such as high-density polyethylene (HDPE) or amber glass bottles. Ensure the container has a secure, leak-proof cap.

  • Causality: Amber glass protects light-sensitive benzyl halides from photolytic degradation, while tight seals prevent the escape of lachrymatory vapors into the laboratory environment[5].

Step 3: Secondary Containment and Storage

  • Action: Place the primary waste container in a secondary containment tray within a ventilated flammable storage cabinet or a dedicated hazardous waste accumulation area. Keep away from moisture and light[5].

  • Causality: Secondary containment captures catastrophic leaks. Ventilation ensures that any fugitive vapors (which are heavier than air) do not accumulate to explosive or toxic concentrations[3].

Step 4: Decontamination of Residues and Spill Response

  • Action: For trace residues on glassware or small spills, absorb the material with an inert absorbent (e.g., dry sand, vermiculite, or dry lime). Do not use water or wet methods initially. Transfer the absorbed material to the solid hazardous waste container[3][4].

  • Causality: Adding water to benzyl halides can lead to slow hydrolysis, producing corrosive hydrobromic acid (HBr). Inert absorbents physically sequester the hazard without initiating a chemical reaction[4].

Step 5: Transfer to Licensed Disposal Facility

  • Action: Coordinate with your institutional EHS department to transfer the waste to a licensed professional waste disposal service. The required disposal method is high-temperature chemical incineration[5].

  • Causality: Incineration destroys the organic framework. Because the compound contains bromine, the incinerator must be equipped with an afterburner and a flue gas scrubber to neutralize the generated HBr gas before it can be released into the atmosphere, ensuring strict environmental compliance[5].

Mandatory Visualization: Waste Management Workflow

G A 1-[3-(Bromomethyl)phenyl]-3-methylurea Waste Generation B Hazard Assessment (Alkylating Agent, Halogenated) A->B C Waste Segregation (Isolate from Amines/Bases) B->C D Primary Containment (Sealed Glass/HDPE) C->D E Secondary Containment (Ventilated Storage) D->E F EHS Documentation (Halogenated Organic Waste) E->F G Licensed Disposal Facility (Incineration with Scrubber) F->G

Caption: Operational workflow for the safe segregation, containment, and disposal of reactive halogenated waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. 2

  • Hazard Summary: Benzyl Bromide. New Jersey Department of Health and Senior Services. 4

  • Safety Data Sheet: Benzyl-Bromide. West Liberty University / Aldrich.

  • Safety Data Sheet: Benzyl bromide. Thermo Fisher Scientific. 3

  • Safety Data Sheet: Benzyl bromide. SynQuest Laboratories, Inc. 5

  • Safety Data Sheet: Benzyl Bromide (stabilized). TCI Chemicals.

  • Chemical Substance Information: 1-[3-(Bromomethyl)phenyl]-3-methylurea. GuideChem.1

Sources

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